S-(1,2-Dicarboxyethyl)glutathione

Catalog No.
S1503356
CAS No.
1115-52-2
M.F
C14H21N3O10S
M. Wt
423.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(1,2-Dicarboxyethyl)glutathione

CAS Number

1115-52-2

Product Name

S-(1,2-Dicarboxyethyl)glutathione

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid

Molecular Formula

C14H21N3O10S

Molecular Weight

423.40 g/mol

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N

SMILES

Array

Synonyms

S-(1,2-dicarboxyethyl)glutathione

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound S-(1,2-Dicarboxyethyl)glutathione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

role of S-(1,2-Dicarboxyethyl)glutathione in cellular metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Formation and Role of DCEG

The core mechanism of DCEG formation and its direct metabolic consequences are summarized in the table below.

Aspect Description
Chemical Nature Covalent adduct between fumarate and the cysteine thiol of glutathione (GSH) [1].
IUPAC Name S-(1,2-dicarboxyethyl)glutathione [2].
CAS Registry Number 1115-52-2 [2].
Formation Mechanism Non-enzymatic Michael addition reaction under physiological conditions [1].
Primary Metabolic Trigger Pathological accumulation of fumarate, e.g., from loss of FH enzyme in the TCA cycle [1].
Key Metabolic Consequence Depletion of free GSH pool and NADPH, leading to persistent oxidative stress [1].

Experimental Analysis of DCEG

To study DCEG in a research setting, the following methodologies and protocols are employed.

Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for identifying and quantifying DCEG.

  • Sample Preparation: Extract metabolites from cells or tissues (e.g., immortalized mouse kidney cells, primary tissues) using polar solvents like methanol or acetonitrile [1].
  • LC-MS Analysis: Utilize reverse-phase chromatography coupled with high-resolution mass spectrometry. DCEG can be identified by its specific mass-to-charge ratio ((m/z)) and fragmentation pattern [1] [3].
  • Validation: Confirm identity using targeted LC-MS/MS, comparing its retention time and fragmentation spectrum with a synthesized standard. The MS/MS spectrum should show characteristic daughter ions of fumarate and GSH [1].
  • Isotope Tracing: To confirm its biogenesis from fumarate and GSH, incubate FH-deficient cells with uniformly labelled U-¹³C₅-glutamine. This glutamine is metabolized to U-¹³C₄-fumarate and U-¹³C₅-glutamate (a component of GSH), leading to the production of M+9 labelled DCEG, which can be detected via LC-MS [1].
Non-Enzymatic Formation Assay

This protocol confirms that DCEG formation does not require enzyme catalysis [1].

  • Reaction Setup: In a physiological buffer, mix reduced GSH with ¹³C₂-fumarate at concentrations mimicking those found in FH-deficient cells (millimolar range) [1].
  • Incubation: Allow the reaction to proceed at physiological pH and temperature (e.g., 37°C).
  • Control: Add protein extracts from FH-deficient cells to the reaction mixture. As a further control, use heat-inactivated protein extracts.
  • Detection: Use LC-MS to measure the formation of M+2 labelled succinicGSH (DCEG). The lack of enhancement by cell extracts and lack of inhibition by heat inactivation confirm the reaction is non-enzymatic [1].

The following diagram illustrates the logical workflow for the experimental identification and validation of DCEG:

G Start Start: FH-deficient Cells Step1 Untargeted LC-MS Metabolomics Start->Step1 Step2 Detect Unknown Metabolite Step1->Step2 Step3 Structure Elucidation (LC-MS/MS, NMR) Step2->Step3 Step4 Identity Confirmed: This compound (DCEG) Step3->Step4 Step5 Targeted LC-MS/MS Quantification Step4->Step5 Step6 Isotope Tracing (U-¹³C₅-Glutamine) Step4->Step6 Step7 Non-enzymatic Assay (¹³C₂-Fumarate + GSH) Step4->Step7 End Conclusion: DCEG is a non-enzymatic fumarate-GSH adduct Step5->End Step6->End Step7->End

Biological Activities and Implications

DCEG is not merely a metabolic byproduct; it exhibits diverse biological activities with significant implications for disease, particularly in cancer and inflammatory contexts.

Biological Activity Experimental Findings & Implications
Induction of Oxidative Stress & Senescence In FH-deficient kidney cells, DCEG formation depletes reduced GSH, lowers the GSH/GSSG ratio, increases ROS, and triggers a p21-mediated senescence pathway. This acts as a tumor-suppressive barrier; ablation of p21 leads to hyperplastic transformation in mouse models [1].
Modulation of Cell Signaling Enhances fMLP-induced superoxide generation in human neutrophils and promotes tyrosine phosphorylation of specific proteins (80.0, 60.0, 45.0 kDa). This suggests a role in modulating immune cell signaling [4].
Regulation of Growth & Inflammation Enhances Epidermal Growth Factor (EGF)-stimulated DNA synthesis in primary rat hepatocytes, indicating a potential role in liver regeneration [5]. Shows anti-inflammatory and anti-anaphylactic effects in vivo, inhibiting histamine release from rat mast cells [6].
Interaction with Detoxification Enzymes Serves as a high-affinity substrate for Aldose Reductase (AR). The crystal structure of the AR-DCEG complex shows the distal carboxylate of DCEG interacting with the enzyme's anion binding site, implicating it in the metabolism of glutathione conjugates of unsaturated aldehydes [7].

Key Insights for Research and Drug Development

The role of DCEG presents several compelling angles for therapeutic intervention:

  • Biomarker Potential: DCEG serves as a direct functional biomarker for FH deficiency and fumarate accumulation, with potential utility in diagnosing and monitoring related cancers [1].
  • Targeting Metabolic Vulnerabilities: FH-deficient cancer cells with high DCEG become dependent on compensatory pathways like the NRF2-mediated antioxidant response. Targeting these pathways (e.g., HMOX1) represents a synthetic lethality strategy [1].
  • Modulating Immune Response: Its ability to influence neutrophil and mast cell activity suggests potential for immunomodulatory drug development in inflammatory diseases [4] [6].

References

Comprehensive Technical Guide: S-(1,2-Dicarboxyethyl)glutathione in Metabolism and Cellular Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

S-(1,2-Dicarboxyethyl)glutathione (SDEG), also known as succinic glutathione or S-succinylglutathione, is a glutathione derivative that has gained significant research interest due to its unique formation pathways and diverse biological activities. Unlike traditional glutathione conjugates that primarily facilitate xenobiotic detoxification, SDEG represents a distinct metabolic pathway linked to endogenous metabolic processes, particularly in conditions of mitochondrial dysfunction. This whitepaper provides a comprehensive technical overview of SDEG's chemical properties, analytical methodologies, formation mechanisms, and biological significance for researchers and drug development professionals. Current evidence indicates SDEG serves as an important biomarker of metabolic stress and potentially plays regulatory roles in inflammatory processes and redox homeostasis, making it a compound of significant interest in metabolic disease and oncology research.

Chemical Properties and Background

Fundamental Characteristics

This compound (SDEG) is a tripeptide conjugate formed through the covalent addition of glutathione to a dicarboxylic acid moiety. The compound has been identified in multiple biological systems and exhibits several distinctive chemical properties that influence its biological behavior and research applications.

  • Chemical Structure: SDEG consists of a standard glutathione molecule (γ-glutamyl-cysteinyl-glycine) with an additional S-(1,2-dicarboxyethyl) group attached via a thioether bond to the cysteine sulfhydryl group [1]. This modification creates a bulky substituent that alters the molecule's physicochemical properties compared to conventional glutathione conjugates.

  • Systematic Name: this compound [1]

  • CAS Registry Number: 1115-52-2 [1]

  • Alternative Names:

    • S-(2-Succinyl)glutathione
    • γ-Glu-Cys(succinic acid)-Gly
    • L-γ-Glutamyl-S-(1,2-dicarboxyethyl)-L-cysteinylglycine [1]
  • Molecular Formula: C₁₄H₂₁N₃O₁₀S [1]

  • SMILES Notation: NC@@HNC@@H=O)C(O)=O)C(=O)NCC(O)=O)C(O)=O [1]

Table 1: Basic Chemical Properties of this compound

Property Description
Chemical Name This compound
CAS Number 1115-52-2
Molecular Formula C₁₄H₂₁N₃O₁₀S
Molecular Weight 423.40 g/mol
Appearance Solid (neat form)
Purity ≥95.0% (HPLC)
Water Content ≤5.0%
Storage Conditions 2-8°C
Historical Context and Discovery

The discovery of SDEG represents an interesting evolution in understanding glutathione biochemistry. Initially identified as an intrinsic cellular component in specific tissues, its significance was later recognized in pathological contexts, particularly in mitochondrial dysfunction disorders:

  • Early Identification: SDEG was initially detected as an endogenous compound present in considerable amounts in rat liver, heart, and lens tissues [2]. Early research in the 1990s documented its presence and tissue distribution, with concentrations measured at 119 nmol/g in lens, 71.6 nmol/g in liver, and 27.4 nmol/g in heart tissue [3].

  • Biosynthetic Pathway: Early enzymatic studies demonstrated that SDEG synthesis occurs through a reaction between glutathione and L-malate, catalyzed by a specific cytosolic enzyme with a molecular mass of approximately 53 kDa [3]. This enzyme displayed distinct kinetic properties with Km values of 2.3 mM for GSH and 4.0 mM for L-malate at 37°C [3].

  • Pathological Relevance: More recent research has revealed SDEG's significance as a metabolic stress marker, particularly in conditions of fumarate hydratase (FH) deficiency and renal oncocytomas [4] [5]. This established a connection between SDEG accumulation and mitochondrial dysfunction, expanding our understanding of its pathological implications.

Endogenous Formation and Detection

Natural Occurrence and Tissue Distribution

SDEG occurs naturally as an intrinsic cellular component in specific tissues, with distribution patterns suggesting tissue-specific metabolic roles or formation pathways:

Table 2: Tissue Distribution of SDEG in Rat Models

Tissue Concentration (nmol/g tissue) Subcellular Localization
Lens 119.0 Primarily cytosolic
Liver 71.6 Primarily cytosolic
Heart 27.4 Primarily cytosolic
Spleen Not detected -
Kidney Not detected -
Cerebrum Not detected -
Cerebellum Not detected -

The selective tissue distribution of SDEG suggests that its presence is not universal but rather restricted to tissues with specific metabolic characteristics or enzymatic capabilities [3]. The absence of SDEG in excretory organs like kidney and spleen indicates it may serve a regulatory purpose rather than representing a detoxification intermediate in the classical mercapturate pathway [6].

Analytical Methods for Detection and Quantification

Accurate detection and quantification of SDEG requires specialized analytical approaches due to its complex structure and presence in biological matrices:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Modern SDEG analysis primarily utilizes LC-MS platforms for sensitive detection and accurate quantification. The methodology typically involves:

    • Chromatographic Separation: Reverse-phase chromatography with gradient elution to separate SDEG from endogenous compounds
    • Mass Detection: Multiple reaction monitoring (MRM) using characteristic transitions for enhanced specificity
    • Isotope Dilution: Use of stable isotope-labeled internal standards for precise quantification [4]
  • Method Validation: Established LC-MS methods demonstrate the capability to detect SDEG at physiologically relevant concentrations, with sufficient sensitivity to quantify the compound representing approximately 10% of total glutathione pools in FH-deficient cells [4].

  • Structural Elucidation Techniques: Complete structural characterization of SDEG has employed:

    • MS/MS Fragmentation: Analysis of diagnostic daughter ions confirming the presence of both fumarate and glutathione fragments [4]
    • NMR Spectroscopy: pfgCOSY and pfgTOCSY experiments providing definitive structural confirmation [4]
    • Chemical Synthesis: Reference standard availability from commercial suppliers (e.g., Sigma-Aldrich) facilitates method development and validation [1]

The experimental workflow diagram below illustrates the key steps in SDEG analysis from sample preparation to data interpretation:

G SamplePreparation Sample Preparation (Tissue Homogenization, Protein Precipitation) LCMSAnalysis LC-MS/MS Analysis (Chromatographic Separation, MRM Detection) SamplePreparation->LCMSAnalysis Extracted Supernatant DataProcessing Data Processing (Peak Integration, Quantification) LCMSAnalysis->DataProcessing Chromatographic Data StructuralConfirmation Structural Confirmation (MS/MS Fragmentation, NMR Spectroscopy) LCMSAnalysis->StructuralConfirmation Fragmentation Patterns

> Experimental workflow for SDEG analysis from biological samples

Formation Mechanisms

SDEG formation occurs through distinct biochemical pathways depending on the physiological or pathological context:

  • Non-enzymatic Formation: Under conditions of fumarate accumulation, SDEG forms through a direct conjugation between fumarate and glutathione. This reaction:

    • Occurs spontaneously at physiological pH without enzyme catalysis [4]
    • Is enhanced by elevated fumarate concentrations (millimolar range) [4]
    • Results in the formation of S-(2-succinyl)glutathione through Michael addition [4]
    • Was confirmed through isotopic labeling experiments using 13C5-glutamine and 13C2-fumarate [4]
  • Enzymatic Synthesis: Under normal physiological conditions, SDEG can be synthesized through an enzyme-catalyzed pathway:

    • Utilizes glutathione and L-malate as substrates [3]
    • Is catalyzed by a specific cytosolic enzyme (53 kDa) distinct from classical glutathione S-transferases [3]
    • Shows highest activity in liver tissue and cytosolic fractions [3]
    • Displays unique substrate specificity, not utilizing common GST substrates [3]

The pathway diagram below illustrates the multiple formation routes and metabolic fate of SDEG:

G Fumarate Fumarate NonEnzymatic Non-enzymatic Reaction (Michael Addition) Fumarate->NonEnzymatic GSH Glutathione (GSH) GSH->NonEnzymatic Enzymatic Enzymatic Synthesis (Specific GST-like Enzyme) GSH->Enzymatic LMalate L-Malate LMalate->Enzymatic SDEG This compound (SOEG) NonEnzymatic->SDEG Enzymatic->SDEG MetabolicEffects Metabolic Effects (Oxidative Stress, Senescence, Inflammation Modulation) SDEG->MetabolicEffects

> Biochemical formation pathways and biological effects of SDEG

Biological Activities and Functional Significance

Physiological Effects and Molecular Mechanisms

SDEG exhibits a range of biological activities with potential therapeutic implications, particularly in inflammatory processes and cellular signaling:

Table 3: Documented Biological Activities of SDEG

Biological Activity Experimental Model Observed Effects Potential Mechanisms
Anti-inflammatory Rat conjunctival edema model 30% inhibition of edema at 3 mg/kg i.v. Inhibition of histamine release
Anti-anaphylactic Rat anaphylaxis model 43% inhibition of color deposition at 30 mg/kg Modulation of mast cell activation
Immunomodulatory Human neutrophils Enhanced fMLP-induced superoxide generation Tyrosyl phosphorylation of 80, 60, 45 kDa proteins
Redox Modulation FH-deficient cells Altered GSH/GSSG ratio; oxidative stress Depletion of reduced glutathione pools
  • Anti-inflammatory Properties: SDEG demonstrates significant anti-inflammatory effects in multiple experimental models. In rat studies, intravenous administration (3 mg/kg) prior to carrageenan injection prevented conjunctival edema formation by up to 30% [2]. The compound also inhibited histamine release from rat mast cells induced by compound 48/80, showing up to 96% inhibition at 1 mmol/l concentration [2].

  • Immunomodulatory Actions: In human neutrophils, SDEG exhibits concentration-dependent modulation of superoxide generation:

    • Enhancement of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation [7]
    • Suppression of arachidonic acid-induced superoxide generation [7]
    • No effect on phorbol 12-myristate 13-acetate-induced superoxide generation [7]
    • These effects were associated with enhanced tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins, which was suppressed by genistein, a tyrosine kinase inhibitor [7]
  • Structure-Activity Relationship: Investigations into analogues and derivatives of SDEG revealed limited structure-activity relationships, with no other peptides demonstrating stronger effects than the native SDEG molecule [2]. This suggests high structural specificity for its biological activities.

Role in Metabolic Stress and Disease Pathogenesis

SDEG has emerged as a significant player in metabolic disorders, particularly those involving mitochondrial dysfunction:

  • FH-Deficient Cells: In fumarate hydratase-deficient cells, SDEG accumulation represents approximately 10% of total glutathione content [4]. This significant diversion of glutathione pools contributes to:

    • Redox imbalance through depletion of reduced glutathione [4]
    • Oxidative stress manifested by decreased GSH/GSSG ratio [4]
    • Cellular senescence through persistent oxidative stress [4]
  • Renal Oncocytomas: SDEG is significantly increased in renal oncocytomas, which are characterized by Electron Transport Chain Complex I deficiencies [5]. This elevation occurs alongside:

    • Increased expression of glutathione metabolism mediators (GCLC, BHMT-2) [5]
    • Decreased expression of reactive oxygen species processing enzymes (SOD1, SOD3) [5]
    • Compromised mitophagy due to lysosomal dysfunction [5]

The relationship between SDEG accumulation and downstream pathological consequences is illustrated below:

G FH1Loss FH Deficiency (Fumarate Accumulation) SDEGFormation SDEG Accumulation (GSH Succination) FH1Loss->SDEGFormation ComplexILoss Complex I Deficiency (Renal Oncocytoma) ComplexILoss->SDEGFormation OxidativeStress Oxidative Stress (Altered GSH/GSSG Ratio) SDEGFormation->OxidativeStress CellularEffects Cellular Consequences (Senescence, Inflammation, Metabolic Dysregulation) OxidativeStress->CellularEffects

> Pathophysiological consequences of SDEG accumulation in metabolic disorders

Research Significance and Applications

Implications for Disease Mechanisms and Biomarker Development

The study of SDEG provides valuable insights into disease mechanisms and potential diagnostic applications:

  • Biomarker Potential: SDEG represents a promising metabolic biomarker for conditions characterized by mitochondrial dysfunction, particularly FH-deficient renal cell cancer and renal oncocytomas [4] [5]. Its detection and quantification could aid in:

    • Differential diagnosis of renal tumors
    • Monitoring disease progression and therapeutic response
    • Understanding metabolic adaptations in mitochondrial disorders
  • Therapeutic Targeting: The pathways involving SDEG formation and action offer potential therapeutic intervention points:

    • Modulation of SDEG formation through control of fumarate accumulation
    • Antioxidant strategies to counteract SDEG-mediated oxidative stress
    • Anti-inflammatory approaches leveraging SDEG's immunomodulatory properties
  • Technical Research Applications: From a methodological perspective, SDEG research contributes to:

    • Advancement of analytical techniques for glutathione conjugate detection
    • Understanding non-enzymatic post-translational protein modifications
    • Elucidation of metabolic interactions between mitochondrial function and redox homeostasis
Conclusion and Future Directions

This compound represents a fascinating intersection between classical glutathione biochemistry and emerging metabolic research. Unlike traditional glutathione conjugates in xenobiotic metabolism, SDEG appears to function primarily as an endogenous signaling modulator and stress biomarker in specific pathological contexts. Future research directions should focus on:

  • Elucidating the precise molecular targets and signaling pathways modulated by SDEG
  • Developing standardized analytical protocols for SDEG quantification in clinical samples
  • Exploring the therapeutic potential of SDEG modulation in metabolic diseases and cancer
  • Investigating structure-activity relationships to develop more potent SDEG analogs

For researchers and drug development professionals, SDEG represents both a biomarker of metabolic stress and a potential modulator of inflammatory processes, offering multiple avenues for diagnostic and therapeutic development in conditions characterized by mitochondrial dysfunction and oxidative stress.

References

what is S-(1,2-Dicarboxyethyl)glutathione and its biological significance

Author: Smolecule Technical Support Team. Date: February 2026

Formation and Biological Role in Disease

DCEG is notably accumulated in cells deficient in the fumarate hydratase (FH) enzyme [1]. FH is a key enzyme in the tricarboxylic acid (TCA) cycle, and its mutation is linked to a highly malignant form of renal cancer. The loss of FH leads to a massive buildup of fumarate, which then non-enzymatically reacts with glutathione to form DCEG, a process termed succination [1].

The formation of DCEG is not a benign event. It has two major consequential effects that drive cellular transformation:

  • Induction of Persistent Oxidative Stress: The succination of glutathione depletes the available pool of reduced glutathione (GSH), a major cellular antioxidant. This leads to a drop in the GSH/GSSG ratio and an increase in reactive oxygen species (ROS), creating a state of chronic oxidative stress [1].
  • Triggering of Cellular Senescence: The oxidative stress induced by DCEG accumulation activates a senescence program in cells. Senescence is a protective anti-tumor mechanism that prevents damaged cells from proliferating. Research in mouse models has shown that bypassing this DCEG-driven senescence, for example by ablating p21, is a critical step for the initiation of cancerous lesions in FH-deficient kidneys [1].

This central pathway can be visualized as follows:

fh_pathway FH Gene Mutation FH Gene Mutation Loss of FH Enzyme Loss of FH Enzyme FH Gene Mutation->Loss of FH Enzyme Fumarate Accumulation Fumarate Accumulation Loss of FH Enzyme->Fumarate Accumulation GSH Succination (DCEG Formation) GSH Succination (DCEG Formation) Fumarate Accumulation->GSH Succination (DCEG Formation) Non-enzymatic GSH Depletion & Redox Imbalance GSH Depletion & Redox Imbalance GSH Succination (DCEG Formation)->GSH Depletion & Redox Imbalance Persistent Oxidative Stress Persistent Oxidative Stress GSH Depletion & Redox Imbalance->Persistent Oxidative Stress Cellular Senescence Cellular Senescence Persistent Oxidative Stress->Cellular Senescence Tumor Initiation (if bypassed) Tumor Initiation (if bypassed) Cellular Senescence->Tumor Initiation (if bypassed)

Other Documented Physiological Activities

Beyond its key role in FH-deficient cancer, other studies have reported various biological activities for DCEG, indicating it may function as a regulatory molecule in different contexts. The table below summarizes these findings.

Biological Activity Experimental System Reported Effect
Anti-inflammatory [2] In vivo (rat) Inhibited experimental conjunctival edema.
Immune Response Modulation [2] Ex vivo (rat mast cells) Inhibited histamine release.
Blood Coagulation Inhibition [3] Not specified Inhibited blood coagulation and platelet aggregation.
Enzyme Interaction [4] In vitro (human enzyme) Binds to the active site of Aldose Reductase (AR).
Cell Proliferation [5] In vivo (rat) Increased in regenerating liver; was shown to enhance EGF-stimulated DNA synthesis in hepatocytes.
Superoxide Generation [6] Ex vivo (human neutrophils) Enhanced fMLP-induced superoxide generation; suppressed arachidonic acid-induced generation.

Experimental Detection and Analysis

Accurately detecting and quantifying DCEG in biological samples is crucial for research. The established method of choice is Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-MS/MS) [7].

  • Why HILIC-MS/MS? DCEG is a highly polar, water-soluble compound. HILIC chromatography is ideal for retaining and separating such polar analytes, which would elute too quickly with traditional reverse-phase methods. The MS/MS detection provides high specificity and sensitivity [7].
  • Workflow: The general workflow involves extracting metabolites from cells or tissues, separating DCEG from other glutathione species (like GSH and GSSG) on a HILIC column, and detecting it using a mass spectrometer in multiple reaction monitoring (MRM) mode for precise quantification [7].
  • Handling Matrix Effects: A key technical consideration is correcting for "matrix effects," where other components in the sample can suppress or enhance the ionization of DCEG, leading to inaccurate quantification. One established protocol uses a closed-loop calculation model with iteratively determined correction factors to ensure accurate measurements in complex biological extracts [7].

The following diagram outlines the core analytical workflow:

workflow Sample (Cell Extract) Sample (Cell Extract) HILIC Separation HILIC Separation Sample (Cell Extract)->HILIC Separation ESI-MS/MS Detection ESI-MS/MS Detection HILIC Separation->ESI-MS/MS Detection Data Analysis (with Matrix Effect Correction) Data Analysis (with Matrix Effect Correction) ESI-MS/MS Detection->Data Analysis (with Matrix Effect Correction) Quantification of DCEG Quantification of DCEG Data Analysis (with Matrix Effect Correction)->Quantification of DCEG

Summary and Research Implications

  • Primary Significance: It is a critical oncometabolite in FH-deficient renal cancer. Its formation drives a redox crisis and a protective senescence barrier that must be overcome for tumorigenesis to begin, making it a valuable biomarker and a potential therapeutic target [1].
  • Broader Context: It also exhibits other physiological activities, such as anti-inflammatory and anticoagulant effects, and can be a substrate for enzymes like aldose reductase, suggesting potential regulatory functions beyond cancer [3] [2] [4].
  • Research Necessity: Its accurate study in complex biological matrices requires sophisticated analytical techniques, with HILIC-MS/MS being the established and recommended methodology [7].

References

S-(1,2-Dicarboxyethyl)glutathione metabolic fate and degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Formation and Metabolic Fate of DCEG

The table below summarizes the core biochemical characteristics and metabolic fate of DCEG.

Aspect Description & Key Findings
Chemical Nature Covalent adduct between fumarate and glutathione (GSH) [1].
Formation Mechanism Non-enzymatic Michael addition reaction under physiological conditions [1].
Primary Trigger Accumulation of fumarate, most commonly due to loss-of-function mutations in the TCA cycle enzyme Fumarate Hydratase (FH) [1].
Key Metabolic Consequence Depletes cellular reducing power, leading to persistent oxidative stress (increased ROS, decreased GSH/GSSG ratio) and induction of cellular senescence [1].
Known Degradation Products Research indicates DCEG can be hydrolyzed to form S-(1,2-dicarboxyethyl)-L-cysteine (DCEC) [2].
Key Enzymatic Interactions Binds to the active site of Aldose Reductase, which efficiently reduces glutathione conjugates of unsaturated aldehydes [3].

The formation and biological impact of DCEG can be visualized through the following pathway, which integrates the metabolic trigger, key reaction, and downstream cellular consequences.

G Fh1_Mutation FH Gene Mutation FH_Enzyme Fumarate Hydratase (FH) Loss of Function Fh1_Mutation->FH_Enzyme Fumarate Fumarate Accumulation FH_Enzyme->Fumarate SuccinicGSH S-(1,2-Dicarboxyethyl)glutathione (DCEG/SuccinicGSH) Fumarate->SuccinicGSH Non-enzymatic Reaction GSH Reduced Glutathione (GSH) GSH->SuccinicGSH OxidativeStress Persistent Oxidative Stress (↓ GSH/GSSG Ratio, ↑ ROS) SuccinicGSH->OxidativeStress Depletes Reducing Power Senescence Cellular Senescence OxidativeStress->Senescence p21 p21 Activation Senescence->p21 Tumorigenesis Tumorigenesis Initiation (if senescence bypassed) p21->Tumorigenesis Ablation Leads To

Pathway of DCEG formation from FH mutation and its role in inducing senescence and potential tumorigenesis.

Experimental Protocols for DCEG Analysis

For researchers aiming to study DCEG, the following table outlines key methodologies from foundational studies.

Experimental Goal Protocol Summary Key Findings / Application

| In vitro DCEG Formation Assay [1] | Mix • ¹³C₂-fumarate (e.g., 1-2 mM) • Reduced GSH (at physiological conc.) in physiological buffer (e.g., PBS, pH 7.4). Incubate at 37°C. Detect and quantify DCEG using LC-MS/MS. | Confirmed the reaction is non-enzymatic, as protein extracts from FH-deficient cells did not increase DCEG yield [1]. | | Stable Isotope Tracing for DCEG Origin [1] | Feed FH-deficient cells with U-¹³C₅-glutamine. Analyze DCEG isotopologue distribution via LC-MS. | Confirmed DCEG carbons are derived from glutamate (m+5) and fumarate (m+4), forming an m+9 labeled metabolite [1]. | | Structural Elucidation of DCEG [1] | Use a combination of: • LC-MS/MS for fragmentation pattern • NMR techniques (pfgCOSY, pfgTOCSY) on purified DCEG. | Correctly identified the structure as this compound, which had been misannotated in some databases [1]. | | Assessing Biological Activity in Cells [2] | Pre-incubate human neutrophils with DCEG. Measure stimulus-induced (e.g., fMLP) superoxide generation and analyze tyrosyl phosphorylation of proteins via Western blot. | DCEG enhanced fMLP-induced superoxide generation and tyrosyl phosphorylation of specific proteins (80.0, 60.0, 45.0 kDa), an effect suppressed by genistein [2]. | | Protein Interaction Studies [3] | Co-crystallize human Aldose Reductase (holoenzyme) with DCEG. Determine structure using X-ray crystallography (e.g., 1.94 Å resolution). | Identified the binding mode of DCEG, showing its distal carboxylate interacts with the enzyme's anion-binding site (Tyr48, His110, Trp111) [3]. |

Research Implications and Future Directions

The study of DCEG has significant implications, particularly in cancer biology and drug development.

  • Role in Kidney Cancer: In FH-deficient renal cancer, DCEG-induced senescence acts as a tumor-suppressive mechanism. The ablation of p21, a key senescence mediator, in Fh1-deficient mouse models, led to the transformation of benign cysts into hyperplastic lesions, indicating that bypassing this senescence barrier is a critical step in tumor initiation [1].
  • Therapeutic Potential: The triester prodrug of DCEG was shown to protect against acetaminophen-induced hepatotoxicity in rat hepatocytes. The proposed mechanism involves the more lipophilic triester crossing cell membranes, being hydrolyzed to DCEG intracellularly, and subsequently elevating cellular GSH levels by activating γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis [4].
  • Recent Relevance: A 2025 study on benign renal oncocytomas confirmed that tumors with metabolic reprogramming and Complex I loss exhibit a significant accumulation of DCEG, alongside other glutathione metabolites [5].

References

tissue distribution and cellular localization of S-(1,2-Dicarboxyethyl)glutathione

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity and Formation

S-(1,2-Dicarboxyethyl)glutathione, also referred to as succinicGSH, is a covalent adduct formed between the cellular metabolite fumarate and the antioxidant glutathione (GSH) [1].

The table below summarizes its core biochemical characteristics:

Property Description
IUPAC Name This compound [1]
CAS Registry Number 1115-52-2 [1]
Chemical Structure A covalent adduct between fumarate and the cysteine thiol of glutathione [1]
Formation Condition Non-enzymatic, nucleophilic addition reaction under conditions of fumarate accumulation (e.g., FH deficiency) [1]
Key Functional Impact Depletes cellular glutathione pool, contributes to persistent oxidative stress, and can induce cellular senescence [1]

Experimental Detection and Quantification

The foundational study by [1] provides a detailed methodology for detecting and quantifying DCEG, summarized in the table below.

Experimental Aspect Detailed Protocol
Cell Models Immortalized and primary mouse kidney cells with Fh1 deletion (Fh1Δ/Δ); Human FH-deficient renal cancer cell line UOK262 [1]
Sample Preparation Steady-state intracellular metabolites extracted for LC-MS analysis [1]
Instrumentation Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for untargeted metabolomics and targeted analysis [1]

| Metabolite Identification | 1. LC-MS/MS: Fragmentation pattern analysis showing diagnostic daughter ions for fumarate and GSH [1] 2. NMR Spectroscopy: Confirmation of chemical structure via pfgCOSY and pfgTOCSY [1] | | Quantification | Targeted LC-MS used to determine that DCEG represents approximately 10% of the total GSH pool in Fh1Δ/Δ cells [1] | | Isotope Tracing | Cells incubated with uniformly labelled 13C5-glutamine (precursor for 13C4-fumarate and 13C5-glutamate); formation of m+9 labelled DCEG confirmed its biogenesis from these precursors [1] | | Non-enzymatic Reaction Validation | 13C2-fumarate and GSH mixed in physiological buffer with or without cell protein extracts; significant m+2 DCEG formation occurred without enzymes [1] |

Functional Consequences and Known Distributions

The formation of DCEG has significant downstream cellular effects, and its presence has been confirmed in specific disease models.

  • Mechanistic Consequences: DCEG formation represents a succination reaction that depletes the available reduced glutathione pool [1]. This depletion leads to a lowered GSH/GSSG ratio, elevated reactive oxygen species (ROS), and chronic oxidative stress [1]. This stress can trigger a senescence response in vitro and in vivo; bypassing this senescence is a potential step in tumor initiation [1].
  • Known Tissue and Cellular Contexts: Research has primarily detected DCEG in the context of FH-deficient renal cancer [1]. It has been identified in engineered mouse kidney cells and human renal cancer cell lines [1]. One study also identified DCEG bound to the active site of the enzyme aldose reductase, suggesting a potential regulatory interaction or detoxification pathway in some tissues [2].
  • Functional Effects on Immune Cells: A separate study reported that DCEG can enhance superoxide generation and influence protein tyrosyl phosphorylation in human neutrophils, suggesting a role in modulating immune cell signaling [3].

Research Gaps and Proposed Pathways

The available data does not provide a complete map of DCEG distribution across all tissues. The diagram below outlines its confirmed formation pathway and known functional impacts.

DCEG_Pathway FH Mutation FH Mutation Fumarate Accumulation Fumarate Accumulation FH Mutation->Fumarate Accumulation GSH Depletion\n(DCEG Formation) GSH Depletion (DCEG Formation) Fumarate Accumulation->GSH Depletion\n(DCEG Formation) Non-enzymatic reaction DCEG DCEG Fumarate Accumulation->DCEG  Binds GSH Oxidative Stress Oxidative Stress GSH Depletion\n(DCEG Formation)->Oxidative Stress Cellular Senescence Cellular Senescence Oxidative Stress->Cellular Senescence Tumor Initiation\n(if bypassed) Tumor Initiation (if bypassed) Cellular Senescence->Tumor Initiation\n(if bypassed) e.g., p21 ablation DCEG->GSH Depletion\n(DCEG Formation)

Known pathway of DCEG formation and its oncogenic role in FH-deficient contexts.

To address the clear gap in systematic tissue distribution data, the table below proposes a potential experimental framework.

Experimental Goal Proposed Technical Approach
Tissue-level Localization Develop antibodies against DCEG for immunohistochemistry (IHC) or utilize advanced imaging mass spectrometry [4].
Cross-species Quantification Apply the established LC-MS/MS protocol [1] to analyze tissue homogenates (e.g., kidney, liver, spleen) from FH-deficient animal models.
Subcellular Localization Combine cellular fractionation with targeted LC-MS/MS to determine DCEG concentration in cytosol, mitochondria, and nuclei.
Detection in Biological Fluids Use targeted LC-MS/MS to screen plasma or serum from animal models and HLRCC patients to assess its potential as a biomarker.

Summary and Research Outlook

Future work could focus on developing specific antibodies for spatial mapping and applying validated LC-MS/MS methods to a broader range of biological samples from relevant disease models.

References

HPLC method development for S-(1,2-Dicarboxyethyl)glutathione analysis

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Significance

S-(1,2-Dicarboxyethyl)glutathione (succinicGSH) is a covalent adduct formed non-enzymatically between the antioxidant glutathione (GSH) and the TCA cycle intermediate, fumarate [1]. This reaction, known as succination, occurs when fumarate accumulates to millimolar levels, such as in cells with a loss-of-function mutation in the Fumarate Hydratase (FH) gene [1].

The biological significance of succinicGSH is twofold:

  • Biomarker of Oxidative Stress: Its formation depletes the pool of reduced GSH, which disrupts the cellular redox balance. This leads to persistent oxidative stress, a key feature of FH-deficient cells, and can trigger processes like cellular senescence [1].
  • Oncogenic Driver: In the context of FH-mutant cancers, the accumulation of fumarate and subsequent succination of biomolecules is a direct driver of tumorigenesis. Monitoring succinicGSH levels is therefore critical for understanding the metabolic reprogramming in these cancers [1].

Analytical Techniques for SuccinicGSH Analysis

The analysis of succinicGSH in biological samples is primarily performed using Liquid Chromatography coupled to Mass Spectrometry (LC-MS). The table below summarizes the key characteristics of this analytical approach.

Aspect Description and Key Parameters
Recommended Technique Liquid Chromatography-Mass Spectrometry (LC-MS) [1]
Sample Preparation Metabolite extraction from cells or tissues using ice-cold solvents (e.g., methanol, acetonitrile). Centrifugation to remove protein/debris [1].
Chromatography Mode: Reversed-Phase Liquid Chromatography (RPLC) [1].
Mass Spectrometry Ionization: Electrospray Ionization (ESI). Mode: Negative ion mode recommended [1]. Identification: Use of tandem MS (MS/MS) for structural confirmation based on characteristic fragments of fumarate and GSH [1].
Quantification Use of stable isotope-labeled internal standards (e.g., (^{13}\text{C}_4)-fumarate) for high precision and accuracy [1].

| Key Findings via this Method | - SuccinicGSH can constitute ~10% of the total GSH pool in FH-deficient cells [1].

  • Present in human FH-deficient renal cancer cell lines (e.g., UOK262) [1]. |

While not suitable for succinicGSH itself, a well-optimized HPLC-UV method for general glutathione analysis can serve as a foundational reference.

  • Separation Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm) [2].
  • Mobile Phase: Segmented gradient with (A) Phosphate Buffer (pH 2.5) and (B) Acetonitrile [2].
  • Flow Rate: 0.8 mL/min (with a segment at 0.5 mL/min) [2].
  • Detection: UV at 280 nm [2].
  • Sample Derivatization: For free GSH, derivatization with Ellman's Reagent (DTNB) is required for retention on a reversed-phase column and UV detection [2].

Detailed Experimental Protocol: LC-MS Analysis of SuccinicGSH

This protocol is adapted from methods used in recent studies on FH-deficient cells [1].

Sample Preparation and Metabolite Extraction
  • Cell Culture: Grow FH-deficient cells (e.g., UOK262) and isogenic wild-type controls under standard conditions.
  • Treatment: Induce oxidative stress if required (e.g., with exogenous fumarate).
  • Quenching and Extraction:
    • Rapidly wash cells with ice-cold PBS.
    • Quench metabolism by adding a pre-chilled mixture of 80% methanol.
    • Scrape the cells and collect the suspension.
    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet proteins and cell debris.
    • Transfer the clear supernatant containing the metabolites to a new tube.
  • Storage: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS injection (e.g., water or initial mobile phase) just before analysis.
LC-MS Analysis Conditions
  • LC System: UPLC or HPLC system.
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7-1.8 µm particle size).
  • Mobile Phase:
    • A: Water with 0.1% Formic Acid
    • B: Acetonitrile with 0.1% Formic Acid
  • Gradient Program:
    • 0-2 min: 2% B
    • 2-10 min: 2% B to 95% B
    • 10-12 min: Hold at 95% B
    • 12-15 min: Re-equilibrate at 2% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 µL
  • MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization: Electrospray Ionization (ESI) in negative mode.
  • Data Acquisition: Full-scan mode (e.g., m/z 50-1000) for discovery, and targeted MS/MS for confirmation using diagnostic fragments.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the non-enzymatic formation of succinicGSH from accumulated fumarate and glutathione, and its role in inducing oxidative stress, integrating key sample preparation and analysis steps.

cluster_workflow Analytical Workflow FH Mutation FH Mutation Fumarate Accumulation Fumarate Accumulation FH Mutation->Fumarate Accumulation SuccinicGSH Formation SuccinicGSH Formation Fumarate Accumulation->SuccinicGSH Formation Non-enzymatic Reaction GSH Depletion GSH Depletion Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cellular Senescence Cellular Senescence Oxidative Stress->Cellular Senescence SuccinicGSH Formation->GSH Depletion Cell Culture\n(FH-deficient vs WT) Cell Culture (FH-deficient vs WT) Metabolite Extraction\n(80% MeOH, 4°C) Metabolite Extraction (80% MeOH, 4°C) Cell Culture\n(FH-deficient vs WT)->Metabolite Extraction\n(80% MeOH, 4°C) LC-MS Analysis\n(RPLC, ESI-Neg) LC-MS Analysis (RPLC, ESI-Neg) Metabolite Extraction\n(80% MeOH, 4°C)->LC-MS Analysis\n(RPLC, ESI-Neg) Data Analysis\n(HRMS & MS/MS) Data Analysis (HRMS & MS/MS) LC-MS Analysis\n(RPLC, ESI-Neg)->Data Analysis\n(HRMS & MS/MS)

Key Considerations for Method Development

  • Specificity: The identity of the succinicGSH peak must be confirmed by MS/MS fragmentation. Key diagnostic ions include those corresponding to the cleaved GSH moiety and fumarate [1].
  • Internal Standards: For precise quantification, use a stable isotope-labeled internal standard. Uniformly labeled (^{13}\text{C}_5)-glutamine can be fed to cells to generate labeled succinicGSH endogenously, or synthesized (^{13}\text{C}_4)-succinicGSH can be used if commercially available [1].
  • Enzymatic vs. Non-enzymatic Formation: Be aware that while the reaction occurs non-enzymatically in vitro, some older literature suggests enzymatic synthesis from GSH and L-malate in certain tissues (e.g., rat liver) [3]. The context of your biological model is important for data interpretation.

Conclusion

The analysis of this compound is a powerful tool for investigating disruptions in cellular metabolism, particularly in FH-deficient cancers. The LC-MS protocol outlined here, leveraging the non-enzymatic reaction between fumarate and glutathione, provides a robust method for detecting and quantifying this critical metabolite. By integrating this analytical approach with biological models, researchers can gain deeper insights into the mechanisms of oxidative stress and tumorigenesis.

References

Application Notes & Protocols: Mass Spectrometry Detection of S-(1,2-Dicarboxyethyl)glutathione

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS), also known as succinic glutathione, is a covalent adduct formed via a non-enzymatic Michael addition reaction between the cellular antioxidant glutathione (GSH) and the tricarboxylic acid (TCA) cycle intermediate, fumarate [1]. This adduct has been identified as a crucial metabolic biomarker in pathological conditions characterized by the accumulation of fumarate, most notably in Fumarate Hydratase (FH)-deficient renal cancer [2] [1]. The detection and quantification of DCE-GS are therefore vital for understanding cellular redox stress, investigating the mechanisms of tumorigenesis in FH-deficient contexts, and exploring its broader physiological roles, including its reported anti-inflammatory activities [3].

Analytical Methods for Detection and Quantification

The analysis of DCE-GS presents specific challenges due to its polarity and the complexity of biological matrices. The following chromatographic and mass spectrometric methods have been successfully employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Tandem Mass Spectrometry

This technique is particularly well-suited for separating and analyzing polar compounds like DCE-GS.

  • Chromatography:

    • Stationary Phase: A zwitterionic stationary phase is recommended for optimal separation [2].
    • Principle: HILIC operates by retaining polar analytes on a polar stationary phase, typically using a mobile phase gradient that starts with a high percentage of organic solvent (e.g., acetonitrile) [2].
    • Analytes: This method can successfully separate GSH, its oxidized form (GSSG), and DCE-GS in a single run [2].
  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI) is the preferred mode for detecting DCE-GS and related metabolites [2].
    • Analysis Mode: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification. A product ion scan approach can be used for initial identification and confirmation [2].
Matrix-Assisted Laser Desorption/Ionization (MALDI) for Imaging

For spatial distribution studies within tissues, MALDI Imaging Mass Spectrometry (IMS) is a powerful tool.

  • Application: High mass resolution MALDI Fourier-Transform Ion Cyclotron Resonance (FTICR) mass spectrometry has been used to profile and image the distribution of GSH and its endogenous conjugates, like DCE-GS, in specific tissues such as the ocular lens [4].
  • Utility: This technique provides valuable insights into the regional metabolic changes and redox balance within complex tissue architectures [4].

Experimental Protocols

Protocol: HILIC-MS/MS for Quantifying DCE-GS in Cell Extracts

This protocol is adapted from methods used in FH-deficient cell models [2] [1].

Workflow Overview: The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

G DCE-GS HILIC-MS/MS Workflow START Start: Cell Culture (FH-deficient cells) P1 1. Metabolite Extraction (80% Methanol, -20°C) START->P1 P2 2. Centrifugation & Supernatant Collection P1->P2 P3 3. HILIC Separation (Zwitterionic Column) P2->P3 P4 4. MS/MS Analysis (Negative ESI, MRM Mode) P3->P4 P5 5. Quantification (Calibration Curve & Matrix Effect Correction) P4->P5 END End: Data Analysis P5->END

Detailed Steps:

  • Sample Preparation:

    • Culture FH-deficient cells (e.g., UOK262 or Fh1Δ/Δ mouse kidney cells) and appropriate wild-type controls [1].
    • Wash cells with cold PBS and quench metabolism rapidly (e.g., using liquid nitrogen).
    • Extract metabolites using a suitable solvent, such as 80% methanol at -20°C. This solvent efficiently precipitates proteins while extracting polar metabolites like DCE-GS.
    • Centrifuge the extract (e.g., 15,000 × g, 10 min, 4°C) to remove cellular debris and precipitated proteins. Transfer the clear supernatant to a new vial for analysis.
  • HILIC-MS/MS Analysis:

    • Chromatographic Conditions:
      • Column: Zwitterionic HILIC column (e.g., Merck SeQuant ZIC-HILIC).
      • Mobile Phase: A: Water with 10mM Ammonium Acetate (or Formate); B: Acetonitrile with 10mM Ammonium Acetate (or Formate).
      • Gradient: Begin with a high percentage of B (e.g., 85-90%) and ramp to a higher percentage of A over time to elute the polar analytes.
      • Column Temperature: Maintain a constant temperature (e.g., 30-40°C).
      • Injection Volume: Typically 5-10 µL.
    • Mass Spectrometric Conditions:
      • Ion Source: Electrospray Ionization (ESI), negative mode.
      • Scan Type: Multiple Reaction Monitoring (MRM).
      • Key MRM Transitions: Monitor specific precursor ion → product ion transitions for DCE-GS, GSH, and GSSG. The table below summarizes example parameters.
      • Source Parameters: Optimize parameters like capillary voltage, source temperature, and desolvation gas flow.
  • Quantification and Data Analysis:

    • Prepare calibration standards of DCE-GS in neat solution to create a standard curve.
    • To account for matrix effects (ion suppression or enhancement), establish a correction model. This can involve spiking standards into a pooled sample of cell extract and calculating correction factors iteratively [2].
    • The concentration of DCE-GS in cell extracts can be determined based on the calibration curve, applying the calculated correction factors. DCE-GS has been found to represent approximately 10% of the total GSH pool in Fh1Δ/Δ cells [1].
Protocol: Isotopic Labeling to Confirm Non-Enzymatic Formation

This protocol validates the origin of DCE-GS [1].

  • Labeling: Incubate FH-deficient cells with uniformly labeled ¹³C₅-glutamine.
  • Metabolic Fate: ¹³C₅-glutamine is metabolized to ¹³C₅-glutamate (a direct precursor of GSH) and can enter the TCA cycle, leading to the production of ¹³C₄-fumarate.
  • Analysis: Analyze the isotopologue distribution of DCE-GS using LC-MS.
  • Expected Outcome: The formation of an m+9 isotopologue of DCE-GS (from m+5 glutamate and m+4 fumarate) confirms its derivation from these precursors.
  • Non-Enzymatic Reaction: To demonstrate the reaction is non-enzymatic, mix ¹³C₂-fumarate and GSH in a physiological buffer. The detection of m+2 labeled DCE-GS without the addition of cellular protein extracts confirms the reaction occurs without enzymatic catalysis [1].

Data Presentation and Key Parameters

Table 1: Key MS/MS Parameters for GSH and Related Metabolites

This table provides example parameters for MRM-based quantification. Note: Specific transitions and parameters should be optimized for each instrument.

Metabolite Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Reference
DCE-GS To be determined empirically Fragments of fumarate & GSH [1] To be optimized [2], [1]
GSH (Reduced) To be determined Characteristic fragment (e.g., m/z 143) To be optimized [2]
GSSG (Oxidized) To be determined Characteristic fragment To be optimized [2]
Table 2: Biological Context and Significance of DCE-GS

This table summarizes the key biological findings related to DCE-GS.

Context / Finding Significance / Quantitative Measure Reference
FH-deficient cancer cells DCE-GS is a key metabolic biomarker; constitutes ~10% of total GSH pool. [1]
Induction of Senescence Chronic fumarate accumulation and GSH succination lead to persistent oxidative stress and cellular senescence. [1]
Physiological Presence Found in normal tissues (rat liver, heart, lens) in "considerable amounts". [3]
Anti-inflammatory Activity Intravenous injection (3 mg/kg) inhibited conjunctival edema in rats by up to 30%. [3]

Biological Pathways and Implications

The formation of DCE-GS is central to the pathophysiology of FH deficiency. The following diagram illustrates the consequences of FH loss and DCE-GS accumulation.

G Pathway of Fumarate-Induced Stress A FH Enzyme Loss B Fumarate Accumulation A->B C Non-enzymatic Reaction B->C D DCE-GS Formation C->D E GSH Depletion & NADPH Consumption D->E F Persistent Oxidative Stress E->F G Cellular Senescence F->G

Pathway Interpretation:

  • The inactivation of Fumarate Hydratase (FH) leads to a significant accumulation of fumarate within the cell [1].
  • The accumulated fumarate acts as an electrophile, participating in a non-enzymatic reaction with the nucleophilic thiol group of reduced glutathione (GSH) [1].
  • This reaction forms DCE-GS, a process that depletes the available pool of GSH and consumes NADPH during attempts to regenerate GSH, thereby impairing the cell's antioxidant defense systems [1].
  • The consequent chronic oxidative stress triggers a cellular senescence program, which acts as a barrier to tumorigenesis. The bypass of this senescence pathway is a critical step in the development of FH-deficient cancers [1].

References

Comprehensive Application Notes: Sample Preparation Techniques for S-(1,2-Dicarboxyethyl)glutathione Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

S-(1,2-Dicarboxyethyl)glutathione (also known as succinicGSH or DCE-GS) is a specialized glutathione adduct that forms through the non-enzymatic conjugation of glutathione with fumarate. This metabolite has gained significant research interest due to its role as a biomarker in various pathological conditions, particularly in cancer metabolism and cataract formation. The accumulation of this adduct is directly linked to the accumulation of fumarate, which occurs in conditions such as Fumarate Hydratase (FH)-deficient renal cancer [1]. Researchers investigating metabolic disorders, cancer metabolism, or oxidative stress responses require reliable methods for extracting and quantifying this compound from biological samples.

The biological significance of this compound extends beyond its role as a metabolic byproduct. Studies have identified this compound in various tissues including the lens, liver, and heart [2] [3], where it may modulate important physiological processes. Research indicates that DCE-GS can enhance epidermal growth factor (EGF)-stimulated DNA synthesis in rat hepatocytes, suggesting a potential role in liver regeneration [3]. Furthermore, its presence in significant amounts in rat tissues and its inhibitory effect on platelet aggregation highlight its potential regulatory functions in physiological and pathological processes [4] [3].

Analytical Methods Overview

The accurate quantification of this compound requires sophisticated analytical techniques due to its complex structure and presence in complex biological matrices. Two primary methods have been successfully employed for its detection and quantification: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

HPLC Method with Derivatization

The traditional approach for analyzing DCE-GS involves reverse-phase HPLC separation followed by detection. This method requires pre-column derivatization with 2,4-dinitrofluorobenzene to enhance detection sensitivity. The derivatization process facilitates accurate quantification across dynamic ranges suitable for biological samples [2]:

  • This compound: 4.05 μmol/l - 815 μmol/l
  • S-(1,2-Dicarboxyethyl)L-cysteine: 1.45 μmol/l - 1.45 mmol/l

This method has demonstrated excellent recovery rates from biological matrices such as cattle lens homogenate, with 90.0 ± 3.2% recovery for this compound and 95.3 ± 3.1% for S-(1,2-Dicarboxyethyl)L-cysteine [2]. The robustness of this technique makes it particularly valuable for analyzing tissue samples with complex composition.

LC-MS/MS Method

More recent applications have leveraged the superior sensitivity and specificity of LC-MS/MS for DCE-GS quantification. This approach eliminates the need for derivatization and provides structural confirmation through fragmentation patterns [1]. The MS/MS fragmentation pattern reveals characteristic daughter ions of both fumarate and glutathione, providing definitive identification of the adduct. This method has been crucial for demonstrating that approximately 10% of total glutathione exists as the succinated form in FH-deficient cells [1], highlighting its utility in quantifying biological variations in this metabolite.

Table 1: Comparison of Analytical Methods for this compound Detection

Parameter HPLC with Derivatization LC-MS/MS
Detection Principle UV-Vis after derivatization with 2,4-dinitrofluorobenzene Mass spectrometry with fragmentation patterns
Sample Preparation Requires derivatization Direct analysis without derivatization
Linear Range 4.05 μmol/l - 815 μmol/l (DCE-GS) Not explicitly stated but highly sensitive
Recovery Efficiency 90.0 ± 3.2% from tissue homogenates Presumed high but not quantified in sources
Structural Confirmation Limited to retention time match High through diagnostic daughter ions
Key Applications Lens tissue analysis, cataract studies [2] Cancer metabolism studies, FH-deficient cells [1]

Sample Preparation and Extraction Protocols

Workflow Overview

The following diagram illustrates the complete experimental workflow for this compound analysis from sample collection to quantification:

G Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Derivatization\n(2,4-dinitrofluorobenzene) Derivatization (2,4-dinitrofluorobenzene) Centrifugation->Derivatization\n(2,4-dinitrofluorobenzene) LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis HPLC Analysis HPLC Analysis Derivatization\n(2,4-dinitrofluorobenzene)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

Tissue Sample Extraction Protocol

Materials and Reagents:

  • Homogenization buffer (50-100 mM phosphate buffer, pH 7.0-7.4)
  • Protein precipitation agent (acetonitrile, methanol, or perchloric acid)
  • Centrifuge capable of ≥12,000 × g
  • Ice bath or refrigerated environment
  • HPLC-grade water and solvents

Step-by-Step Procedure:

  • Tissue Homogenization

    • Weigh 100-500 mg of fresh or snap-frozen tissue
    • Add 5-10 volumes (w/v) of ice-cold homogenization buffer
    • Homogenize using a mechanical homogenizer (Polytron or similar) or sonication on ice
    • Maintain samples at 4°C throughout the process to prevent degradation
  • Protein Precipitation

    • Add equal volume of ice-cold acetonitrile or methanol to the homogenate
    • Vortex vigorously for 30-60 seconds
    • Incubate at -20°C for 30 minutes to enhance protein precipitation
  • Clarification

    • Centrifuge at 12,000 × g for 15 minutes at 4°C
    • Carefully transfer the supernatant to a clean tube
    • If using acidic precipitation, neutralize the supernatant before analysis
  • Sample Concentration (Optional)

    • Evaporate samples under nitrogen stream or vacuum concentrator
    • Reconstitute in mobile phase compatible with subsequent analysis
    • Filter through 0.2 μm membrane before injection [2] [1]
Cell Culture Sample Extraction

Protocol for Adherent and Suspension Cells:

  • Cell Harvesting

    • Wash cells with ice-cold phosphate-buffered saline (PBS)
    • Scrape adherent cells in PBS or use trypsinization followed by inhibition
    • Pellet cells by centrifugation at 1,000 × g for 5 minutes
  • Metabolite Extraction

    • Resuspend cell pellet in 500 μL to 1 mL of ice-cold 80% methanol
    • Vortex vigorously and incubate on dry ice or at -80°C for 15 minutes
    • Centrifuge at 15,000 × g for 10 minutes at 4°C
    • Transfer supernatant to a clean vial
    • Dry under nitrogen or vacuum and reconstitute in appropriate solvent [1]
Chemical Synthesis Protocol

For researchers requiring this compound as a reference standard, a chemical synthesis method has been described:

  • Reaction Setup

    • Dissolve glutathione and fumaric acid in aqueous solution
    • Adjust pH to alkaline conditions using alkaline earth metal hydroxides (calcium hydroxide preferred)
    • React at elevated temperature (50-100°C) for several hours
  • Product Isolation

    • Acidify the reaction mixture to precipitate the product
    • Collect precipitate by filtration or centrifugation
    • Purify through recrystallization or chromatographic methods [5]

Experimental Results and Applications

Extraction Efficiency and Quantitative Analysis

The extraction and analytical methods have been successfully applied to various biological systems, providing insights into the distribution and quantitative levels of this compound across different experimental models.

Table 2: this compound Levels in Biological Systems

Biological System DCE-GS Level Extraction Method Analytical Technique
Cattle Lens Quantified in homogenate Hot water or acid extraction HPLC with derivatization
FH-deficient Mouse Kidney Cells ~10% of total glutathione 80% methanol extraction LC-MS/MS
Rat Liver Present in considerable amounts Acid extraction HPLC
Yeast (S. cerevisiae) Higher in aerobic cultures Not specified HPLC
Rat Heart Present in considerable amounts Acid extraction HPLC
Biological Applications and Findings

The extraction and quantification of this compound has enabled significant advances in understanding cellular metabolism and disease mechanisms:

  • Cancer Metabolism Studies: Research on FH-deficient renal cancer cells has revealed that fumarate accumulation leads to non-enzymatic succination of glutathione, forming this compound. This adduct formation contributes to redox imbalance and cellular senescence through depletion of reduced glutathione pools [1]. The detection of this adduct serves as a functional biomarker of fumarate accumulation in FH-deficient tumors.

  • Cataract Research: Studies on vertebrate lenses, particularly during galactose-induced cataract formation, have demonstrated the signifcance of DCE-GS in ocular tissue. The method has been applied to track changes in this metabolite during cataract development, providing insights into metabolic stress in lens tissue [2].

  • Liver Regeneration Studies: In primary cultures of adult rat hepatocytes, DCE-GS has been shown to enhance EGF-stimulated DNA synthesis, particularly under low cell density conditions. This suggests a potential role for this metabolite in liver regeneration processes [3].

  • Platelet Function Regulation: Research has identified an inhibitory effect of DCE-GS on platelet aggregation, suggesting potential regulatory functions in cardiovascular physiology and thrombosis [3].

Technical Considerations and Optimization

Critical Parameters for Success

Several factors require careful consideration to ensure accurate and reproducible quantification of this compound:

  • Sample Stability: The thioether bond in DCE-GS is generally stable, but samples should be processed at low temperatures to prevent degradation or additional non-enzymatic formation during processing. Long-term storage should be at -80°C.

  • Extraction Efficiency: The choice of extraction solvent should be optimized for specific sample types. Acidic conditions may be preferable for tissue samples with high enzymatic activity, while methanolic extraction works well for cell cultures.

  • Analytical Interferences: Biological samples contain numerous compounds that can interfere with analysis. The sample preparation should include sufficient cleanup to minimize ion suppression in MS-based methods or co-elution in HPLC.

  • Quantification Approach: The use of stable isotope-labeled internal standards (e.g., ¹³C₄-fumarate or ¹³C₅-glutamine derived precursors) significantly improves quantification accuracy in MS-based methods [1].

Troubleshooting Common Issues
  • Low Recovery Rates: If recovery falls below acceptable levels (<85%), consider alternative homogenization techniques or evaluate different protein precipitation solvents. Adding a second extraction step may improve recovery.

  • Incomplete Derivatization: For HPLC methods with derivatization, ensure proper pH control during the derivatization reaction and verify the freshness of the derivatizing reagent.

  • Matrix Effects in MS: Use standard addition or isotope dilution methods to account for matrix effects in complex samples. Dilution studies can help identify optimal sample loading.

Conclusion

The extraction and analysis of this compound requires specialized methodologies that have been refined through decades of research. The protocols outlined in these application notes provide researchers with robust tools for investigating this important metabolite in various biological contexts. The continuing refinement of these methods, particularly with advances in mass spectrometry, will further enhance our understanding of the biological roles of this glutathione adduct in health and disease.

References

validating analytical methods for S-(1,2-Dicarboxyethyl)glutathione quantification

Author: Smolecule Technical Support Team. Date: February 2026

Biological Significance and Analytical Context

DCGlut, also known as succinic glutathione, is formed by a non-enzymatic Michael addition reaction between the antioxidant glutathione (GSH) and fumarate [1]. This reaction becomes significant under conditions where intracellular fumarate is highly accumulated, such as in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) linked to FH mutations [1].

  • Role as a Biomarker: The presence of DCGlut is a direct chemical indicator of elevated intracellular fumarate, linking it to oxidative stress, cellular senescence, and tumorigenesis [1]. Its quantification is therefore crucial for metabolic studies in relevant disease models.
  • Analytical Challenge: Due to its high polarity, DCGlut can be challenging to retain on reverse-phase (RP) HPLC columns. While some methods analyze it directly [2] [3], a common strategy for analyzing glutathione and its adducts involves derivatization to improve chromatographic properties and detectability [4] [5].

Method Development and Optimization Strategies

The core of analyzing DCGlut involves Liquid Chromatography coupled with UV or Mass Spectrometry detection. Here are the key considerations for method development:

  • Derivatization Consideration: If using a derivatization step, Ellman's reagent (DTNB) is a well-established choice for thiols like glutathione. It reacts with sulfhydryl groups to form a colored product amenable to UV detection [4] [5].
  • Chromatographic Separation:
    • Column: A C8 reverse-phase column is a suitable starting point for separating derivatized adducts or the compound itself [4].
    • Mobile Phase: Use a gradient system with a phosphate buffer (pH ~2.5) and acetonitrile as organic modifier. The acidic pH helps protonate free silanols on the stationary phase, improving peak shape [4].
    • Detection: For the DTNB-derivatized product, UV detection at 280 nm is effective [4]. For higher sensitivity and specificity, especially in complex biological matrices, Mass Spectrometry (MS) is the preferred detection method [1].

The following workflow diagrams outline the key biological and analytical processes for studying DCGlut:

biological_workflow DCGlut Formation in FH-deficient Cells FH Mutation FH Mutation Fumarate Accumulation Fumarate Accumulation FH Mutation->Fumarate Accumulation Loss of FH activity GSH Succination GSH Succination Fumarate Accumulation->GSH Succination DCGlut Formation DCGlut Formation GSH Succination->DCGlut Formation Non-enzymatic Oxidative Stress Oxidative Stress DCGlut Formation->Oxidative Stress Cellular Senescence Cellular Senescence Oxidative Stress->Cellular Senescence Tumorigenesis Tumorigenesis Oxidative Stress->Tumorigenesis If senescence bypassed

analytical_workflow HPLC-UV Workflow for DCGlut Analysis Sample Collection\n(e.g., Cell Pellet) Sample Collection (e.g., Cell Pellet) Protein Precipitation\n(e.g., ice-cold TCA) Protein Precipitation (e.g., ice-cold TCA) Sample Collection\n(e.g., Cell Pellet)->Protein Precipitation\n(e.g., ice-cold TCA) Precipitating solution Protein Precipitation Protein Precipitation Derivatization\n(with DTNB) Derivatization (with DTNB) Protein Precipitation->Derivatization\n(with DTNB) Supernatant Derivatization Derivatization HPLC-UV Analysis HPLC-UV Analysis Derivatization->HPLC-UV Analysis Data Analysis\n& Quantification Data Analysis & Quantification HPLC-UV Analysis->Data Analysis\n& Quantification

Analytical Method Validation Protocol

Any analytical method for DCGlut must be validated to ensure it is suitable for its intended purpose. The following parameters, based on ICH Q2(R1) guidelines, should be assessed [6] [7].

Specificity

Demonstrate that the method can unequivocically identify and quantify DCGlut in the presence of other sample components like excipients, impurities, and the biological matrix. There should be no interference at the retention time of DCGlut [6].

Linearity and Range

Prepare and analyze a minimum of five concentrations of DCGlut spanning the claimed range. The relationship between concentration and detector response should be linear, evaluated using appropriate statistical methods [6] [4]. The range is derived from these linearity studies.

Accuracy

Accuracy, representing the closeness of results to the true value, should be established across the specified range. This is typically assessed by spike recovery experiments, where known amounts of DCGlut are added to a placebo or the biological matrix, and the percentage recovery is calculated [6].

Precision

Precision, the agreement between individual test results, has two tiers:

  • Repeatability: A minimum of nine determinations across the specified range (e.g., three concentrations/three replicates each) [6].
  • Intermediate Precision: Assess the method's robustness under within-laboratory variations, such as different days, different analysts, or different equipment [6].
Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The smallest quantity of DCGlut that can be detected. Can be determined based on a signal-to-noise ratio [6].
  • LOQ: The lowest concentration of DCGlut that can be quantified with acceptable accuracy and precision (e.g., ±20% accuracy and <20% RSD for precision) [6] [5].
Robustness

The reliability of the method should be tested when deliberate, small changes are made to operational parameters (e.g., mobile phase pH (±0.2), composition (±2%), temperature, flow rate (±0.1 mL/min), or different columns from the same supplier) [6].

Application Note: Quantifying DCGlut in Cell Models

This protocol is adapted from studies investigating oxidative stress in FH-deficient cells [1].

  • Sample Preparation:

    • Culture and treat cells (e.g., PC-12 or FH-deficient kidney cells) according to experimental design.
    • Centrifuge cells (e.g., 3,000 rpm for 90 seconds), discard supernatant.
    • Suspend cell pellet in 10% ice-cold Trichloroacetic Acid (TCA) to precipitate proteins.
    • Centrifuge at high speed (e.g., 9,000 × g for 15 min) and collect the supernatant containing DCGlut for analysis [4] [1].
  • HPLC-UV Method Parameters (Example):

    • Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 μm)
    • Mobile Phase A: Phosphate Buffer (pH 2.5)
    • Mobile Phase B: Acetonitrile
    • Gradient: | Time (min) | %A | %B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0 | 90 | 10 | 0.8 | | 4.5 | 60 | 40 | 0.8 | | 4.6 | 60 | 40 | 0.5 | | 14.0 | 60 | 40 | 0.5 | | 14.1 | 60 | 40 | 0.8 | | 20.0 | 90 | 10 | 0.8 |
    • Detection: UV at 280 nm
    • Injection Volume: 50 μL [4]

Validation Data and Acceptance Criteria

The table below summarizes typical validation parameters and acceptance criteria based on guidelines and similar methods for glutathione analysis.

Validation Parameter Experimental Design Recommended Acceptance Criteria
Specificity Analyze blank matrix and spiked sample. No interference at DCGlut retention time [6].
Linearity Minimum of 5 concentration levels. R² > 0.990 [4]
Accuracy Spike recovery at multiple levels (e.g., 3). Mean recovery of 80-115% (depends on matrix complexity) [5].
Precision (Repeatability) Multiple replicates (n≥6) at 100% test conc. RSD ≤ 11% [5]
Intermediate Precision Different days/analysts. RSD ≤ 14% [5]
LOD Signal-to-noise ratio. S/N ~ 3:1 [6]
LOQ Signal-to-noise ratio or accuracy/precision. S/N ~ 10:1; Accuracy ±20%, Precision RSD <20% [6] [5]

Critical Notes for Researchers

  • Stability is Key: GSH and its adducts are susceptible to oxidation. Sample stability during collection, storage, and processing must be validated. Use ice-cold conditions, acidic precipitation, and antioxidants if necessary [5].
  • Method Transfer: If a validated method is transferred to another laboratory, a revalidation or partial validation is required to ensure performance [6].
  • Instrument Qualification: Before starting validation, ensure the HPLC system passes system suitability tests, checking parameters like plate count and tailing factor [6] [4].

Conclusion

Validated analytical methods are fundamental for reliable DCGlut quantification. The protocols outlined provide a roadmap for developing a precise, accurate, and robust HPLC-UV or LC-MS method. Adherence to ICH guidelines ensures the generation of high-quality data, which is critical for understanding the role of DCGlut in cellular redox biology and oxidative stress-related pathologies.

References

S-(1,2-Dicarboxyethyl)glutathione as a biomarker in toxicology studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of S-(1,2-Dicarboxyethyl)glutathione

This compound (DCEG), also referred to as succinicGSH, is a glutathione (GSH) adduct formed by the non-enzymatic Michael addition reaction between the tripeptide glutathione and the electrophilic metabolite fumarate [1]. This conjugate is not merely a metabolic waste product; it serves as a crucial biomarker for specific pathophysiological states.

The formation of DCEG is directly linked to the disruption of mitochondrial metabolism. Notably, it accumulates in cells with a deficiency in the tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH) [1]. The presence of DCEG indicates:

  • Electrophilic Stress: An overabundance of intracellular fumarate, which acts as an electrophile [1].
  • Redox Imbalance: The consumption of GSH in this succination reaction depletes a key antioxidant, leading to oxidative stress [1].
  • Metabolic Dysregulation: Its accumulation is a hallmark of metabolic rewiring, as seen in certain renal cancers [1].

Beyond its role as a biomarker, DCEG has been reported to possess intrinsic physiological activities, including anti-inflammatory and antianaphylactic effects, potentially through the inhibition of histamine release [2].


Analytical Methods for DCEG Detection and Quantification

Accurate detection and quantification of DCEG are fundamental to its application as a biomarker. The following table summarizes the key analytical techniques used.

Method Key Steps & Separation Detection Range & Recovery Primary Applications
High-Performance Liquid Chromatography (HPLC) [3] Derivatization with 2,4-dinitrofluorobenzene; reverse-phase separation. DCEG: 4.05 μmol/L - 815 μmol/L; Recovery: 90.0% ± 3.2% (from tissue) [3]. Quantification in vertebrate lenses; monitoring during cataract formation [3].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] Reverse-phase LC separation; MS/MS fragmentation with diagnostic ions for fumarate and GSH. Enables structural confirmation and highly sensitive quantification in complex biological samples [1]. Identification and measurement in FH-deficient cells and tissues; metabolomic studies [1].
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) [4] Tissue sections coated with matrix; analysis via high mass resolution MALDI FTICR mass spectrometry. Provides spatial distribution maps of metabolites within a tissue section (e.g., ocular lens) [4]. Spatial localization of GSH and its conjugates in tissues under oxidative stress [4].
Isotachophoresis [5] Separation based on ionic mobility in an electric field. Recovery: 96.8% ± 11.3% (from liver) [5]. Determination of DCEG and GSH in lens and liver tissue [5].

Biomarker Applications in Disease and Toxicity Models

DCEG serves as a functional biomarker in various experimental models, linking metabolic stress to pathological outcomes.

Renal Cancer and FH Deficiency

In studies of hereditary leiomyomatosis and renal cell cancer (HLRCC), linked to FH mutation, DCEG is a critical indicator.

  • Mechanism: Loss of FH leads to massive intracellular accumulation of fumarate, which spontaneously reacts with GSH to form DCEG [1].
  • Consequence: This succination of GSH depletes the cellular antioxidant reserve, contributing to a persistent oxidative stress environment. This stress can trigger cellular senescence, a tumor-suppressive mechanism. Bypassing this senescence is a key step in the initiation of renal tumors [1].
  • Measurement: In FH-deficient cells, DCEG can account for up to ~10% of the total GSH pool [1].
Ocular Toxicology and Cataractogenesis

The lens of the eye is highly susceptible to oxidative stress, and DCEG has been studied in this context for decades.

  • Endogenous Presence: DCEG is an intrinsic tripeptide present in the lens of various vertebrates [3] [2].
  • Oxidative Stress Models: Under conditions that induce cataract formation, such as galactose diet or naphthalene administration, the levels of DCEG and GSH in the lens decrease, coinciding with the development of opacity [3] [5]. This suggests a consumption of these protective peptides during toxic insult.
  • Hyperbaric Oxygen (HBO) Model: Exposure to HBO induces oxidative stress in the lens, altering the distribution and levels of GSH and its related metabolites, which can be mapped using MALDI-IMS [4].
General Biomarker of Electrophilic Stress

Beyond specific disease models, the detection of DCEG in tissues like the liver and heart [2] signals exposure to elevated levels of endogenous fumarate or similar electrophiles, making it a general marker of metabolic disruption and electrophilic stress.


Detailed Experimental Protocols

Protocol 1: Quantification of DCEG in Tissues using HPLC

This protocol is adapted from a classic method for determining DCEG in lens tissue [3].

Workflow Diagram: HPLC Quantification of DCEG

start Start: Tissue Sample (e.g., Lens, Liver) step1 Homogenization start->step1 step2 Derivatization with 2,4-dinitrofluorobenzene step1->step2 step3 High-Performance Liquid Chromatography (HPLC) step2->step3 step4 Detection and Quantification step3->step4 end End: DCEG Concentration step4->end

Materials and Reagents:

  • Tissue homogenate (e.g., cattle lens, rabbit liver)
  • 2,4-dinitrofluorobenzene (DNFB)
  • HPLC system with UV or fluorescence detector
  • Reverse-phase C18 column
  • Mobile phase buffers (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

  • Tissue Preparation: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge to obtain a clear supernatant.
  • Derivatization: React the supernatant with DNFB to derivative the peptide. This enhances its chromatographic properties and detectability [3].
  • HPLC Analysis:
    • Inject the derivatized sample onto the HPLC system.
    • Use a gradient elution program to separate DCEG from other components.
    • The expected calibration range for DCEG with this method is 4.05 μmol/L to 815 μmol/L [3].
  • Quantification: Calculate the concentration of DCEG in the sample by comparing the peak area to a standard curve of pure DCEG. The recovery from tissue homogenate is typically 90.0% ± 3.2% [3].
Protocol 2: Identification and Spatial Mapping of DCEG using MALDI-IMS

This protocol leverages advanced mass spectrometry to visualize the distribution of DCEG within a tissue section [4].

Workflow Diagram: MALDI-IMS for DCEG Mapping

start Start: Fresh Tissue Sample step1 Cryosectioning (20 μm thick sections) start->step1 step2 Mounting on MALDI Target (Methanol landing method) step1->step2 step3 Matrix Application step2->step3 step4 MALDI FTICR Mass Spectrometry (High Dynamic Range Mode) step3->step4 step5 Data Analysis and Image Generation step4->step5 end End: Spatial Distribution Map of DCEG step5->end

Materials and Reagents:

  • Fresh or snap-frozen tissue (e.g., bovine lens)
  • Cryostat
  • MALDI target plate
  • Appropriate matrix compound (e.g., α-cyano-4-hydroxycinnamic acid)
  • MALDI FTICR mass spectrometer

Procedure:

  • Tissue Sectioning:
    • Mount the frozen tissue on a cryostat chuck using OCT compound only at the base.
    • Cut 20 μm thick axial sections using the cryostat.
    • Collect sections onto a room-temperature MALDI target using the methanol landing technique to maintain tissue integrity [4].
  • Matrix Application: Apply a uniform layer of the matrix solution over the entire tissue section to facilitate the desorption and ionization of metabolites.
  • Mass Spectrometry Analysis:
    • Acquire mass spectra in high dynamic range (HDR) mode for initial screening.
    • Perform imaging analysis by rastering the laser across the tissue surface, collecting a mass spectrum at each pixel.
    • Use high mass accuracy (FTICR mass spectrometry) for confident metabolite identification [4].
  • Data Processing: Generate ion images for the specific mass-to-charge ratio (m/z) corresponding to DCEG. This creates a visual map of its relative abundance across different regions of the tissue (e.g., lens cortex vs. nucleus) [4].

Discussion and Conclusion

This compound has evolved from a simple glutathione adduct to a functionally significant biomarker. Its detection provides a direct readout of intracellular fumarate accumulation and consequent electrophilic stress. The analytical methods outlined, from robust HPLC to sophisticated MALDI-IMS, allow researchers to quantify and spatially resolve DCEG in various disease and toxicology models.

Future research directions should focus on:

  • Establishing standardized reference ranges for DCEG in different tissues and models.
  • Further elucidating its direct pharmacological effects, such as its anti-inflammatory activity [2].
  • Exploring its role as a predictive biomarker in other diseases characterized by mitochondrial dysfunction.

Integrating DCEG measurement into toxicological studies provides a powerful tool for understanding the interplay between metabolic disruption, oxidative stress, and long-term pathological outcomes like cancer and cataract formation.


References

Comprehensive Analytical Methods for S-(1,2-Dicarboxyethyl)glutathione Quantification in Biological Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S-(1,2-Dicarboxyethyl)glutathione

This compound (DCE-GS), also known as succinic glutathione or S-succinylglutathione, is a covalent adduct formed between fumarate and glutathione (GSH) through a non-enzymatic Michael addition reaction. This metabolite has gained significant research interest due to its role as a biomarker of metabolic dysregulation in conditions characterized by fumarate accumulation, particularly in FH-deficient renal cancer [1]. DCE-GS represents a critical intersection between cellular redox homeostasis and mitochondrial metabolism, providing valuable insights into oxidative stress mechanisms and metabolic adaptation in disease states.

The biological significance of DCE-GS extends beyond its role as a mere biomarker. Recent research has demonstrated that chronic GSH succination leads to persistent oxidative stress and cellular senescence in vitro and in vivo [1]. The accumulation of DCE-GS depletes available glutathione pools, compromising the cellular antioxidant defense system and creating a pro-oxidant environment conducive to cellular damage and transformation. In renal oncocytoma, DCE-GS accumulation is associated with defective mitophagy and lysosomal dysfunction, further highlighting its role in pathological processes [2].

Biological Context and Significance

Formation Mechanisms and Metabolic Pathways

DCE-GS formation occurs primarily through a non-enzymatic reaction between the thiol group of glutathione and the α,β-unsaturated carbonyl structure of fumarate [1]. This electrophilic addition reaction proceeds under physiological conditions without enzymatic catalysis, though the reaction rate increases significantly in environments where fumarate accumulates to millimolar concentrations. The reaction mechanism involves the nucleophilic attack of the deprotonated thiolate anion (GS-) on the electrophilic carbon of fumarate, forming a stable thioether linkage.

Table 1: Tissue Distribution of DCE-GS in Mammalian Systems

Tissue Type DCE-GS Concentration Species Reference
Lens 219.9 ± 29.1 nmol/g Rabbit [3]
Lens 119 nmol/g Rat [4]
Liver 44.0 ± 13.5 nmol/g Rabbit [3]
Liver 71.6 nmol/g Rat [4]
Heart 27.4 nmol/g Rat [4]
Kidney Not detected Rat [4]
Spleen Not detected Rat [4]
Brain Not detected Rat [4]

The distribution of DCE-GS across tissues follows tissue-specific metabolic patterns, with highest concentrations observed in ocular lens, liver, and heart tissues [3] [4]. This distribution correlates with both the local concentration of fumarate and the activity of DCE-GS synthesizing enzymes. Interestingly, early research identified a DCE-GS-synthesizing enzyme in rat liver cytosol with a molecular mass of 53 kDa and Km values of 2.3 mM for GSH and 4.0 mM for L-malate [4]. This enzyme showed distinct substrate specificity and did not utilize typical glutathione S-transferase substrates.

Pathophysiological Relevance

DCE-GS has emerged as a significant biomarker in renal carcinogenesis, particularly in FH-deficient tumors [1]. The loss of fumarate hydratase activity leads to substantial intracellular fumarate accumulation (reaching millimolar concentrations), which drives excessive DCE-GS formation. This succination reaction consumes reduced glutathione pools, contributing to redox imbalance and oxidative stress. In renal oncocytoma, DCE-GS accumulation is associated with Complex I deficiency and defective mitophagy, creating a unique metabolic phenotype characterized by mitochondrial accumulation and lysosomal dysfunction [2].

The regulatory functions of DCE-GS extend to cellular fate decisions, where chronic accumulation induces senescence programs that may serve as a barrier to tumor progression [1]. This is particularly relevant in pre-malignant lesions, where DCE-GS-mediated senescence must be bypassed for full malignant transformation. The compound also exhibits direct physiological effects, including anti-inflammatory and anti-anaphylactic activities in vivo, and the ability to inhibit histamine release from rat mast cells in vitro [5].

Sample Preparation Protocols

Tissue Collection and Preservation

Proper sample handling is critical for accurate DCE-GS quantification due to the potential for artefactual oxidation and ex vivo adduct formation. Samples should be processed immediately after collection, with rapid stabilization of thiol-disulfide balance:

  • Rapid excision and freezing: Tissue samples should be collected within seconds of ischemia and immediately frozen in liquid nitrogen to preserve metabolic state.
  • N-ethylmaleimide (NEM) treatment: Samples should be treated with 5-20 mM NEM to alkylate free thiol groups and prevent artificial oxidation during processing [6].
  • Protein concentration determination: Homogenates should be assayed using Bradford method or similar techniques to normalize DCE-GS levels to total protein content [6].
Cell Culture Processing

For cultured cells, including FH-deficient models and primary kidney cells, specific processing protocols are required:

  • Rapid quenching: Remove culture medium and immediately add cold methanol-acetonitrile solution (1:1 ratio) to quench metabolism.
  • Detergent-compatible preparation: For membrane-associated proteins, include Brij L23 solution (0.5% v/v) in extraction buffers to improve recovery [6].
  • Acivicin pretreatment: To prevent γ-glutamyl transpeptidase-mediated GSH degradation, pre-incubate samples with acivicin (100-200 μM) for 15 minutes before extraction [6].

Table 2: Key Reagents for Sample Preparation

Reagent Function Concentration Purpose
N-ethylmaleimide Alkylating agent 5-20 mM Prevents artificial oxidation
Dithiothreitol Reducing agent 10-50 mM Releases GSH from mixed disulfides
Monobromobimane Fluorescent probe 1-5 mM Derivatization for HPLC detection
Trichloroacetic acid Protein precipitant 5-10% Protein removal
Acivicin Enzyme inhibitor 100-200 μM Prevents GSH degradation

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

The HPLC-based protocol for DCE-GS quantification provides a robust, accessible method for most laboratory settings. This approach adapts established methods for S-glutathionylated proteins to specifically target the DCE-GS adduct [6]:

  • Chromatographic system: Agilent 1100 series HPLC with fluorometric detection (excitation 390 nm, emission 480 nm)
  • Column specifications: Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm particle size)
  • Mobile phase composition:
    • Phase A: Sodium acetate 0.25% (v/v) adjusted to pH 3.10
    • Phase B: HPLC-grade acetonitrile
  • Gradient program: Initial 6% B (0-5 min), gradient to 10% B (5-10 min), hold at 10% B (10-10.5 min), flush with 100% B (10.5-12.5 min), re-equilibration to initial conditions
  • Flow rate: 1.2 ml/min with column temperature maintained at 25°C

The sample derivatization process precedes chromatographic analysis:

  • Reduction of mixed disulfides with dithiothreitol (10-50 mM)
  • Protein precipitation with trichloroacetic acid (5-10%)
  • Derivatization with monobromobimane (1-5 mM)
  • Desalting using PD-10 columns when necessary
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced specificity and sensitivity, particularly in complex biological matrices, LC-MS/MS methods provide superior performance for DCE-GS quantification:

  • Mass detection: LC-MS with electrospray ionization in negative mode for DCE-GS detection [1]
  • Structural confirmation: MS/MS fragmentation with diagnostic daughter ions for fumarate (m/z 115) and GSH (m/z 308) fragments [1]
  • Isotope labeling studies: Use of uniformly labeled 13C5-glutamine to generate 13C4-fumarate and track DCE-GS formation kinetics [1]
  • NMR validation: Structural confirmation via pfgCOSY and pfgTOCSY experiments for complete structural elucidation [1]

The LC-MS approach enables specific detection of DCE-GS in the presence of other glutathione adducts and provides the capability for stable isotope tracing to study dynamics of adduct formation.

G SampleCollection Sample Collection (Tissue/Cells) SampleProcessing Sample Processing (NEM treatment, Homogenization) SampleCollection->SampleProcessing ProteinPrecipitation Protein Precipitation (TCA treatment) SampleProcessing->ProteinPrecipitation Reduction Reduction of Mixed Disulfides (DTT treatment) ProteinPrecipitation->Reduction Derivatization Derivatization (Monobromobimane) Reduction->Derivatization Analysis Analysis Method Derivatization->Analysis HPLC HPLC with Fluorescence Detection Analysis->HPLC LCMS LC-MS/MS Analysis Analysis->LCMS Quantification Quantification (Normalization to Protein Content) HPLC->Quantification LCMS->Quantification

Figure 1: Experimental workflow for DCE-GS quantification showing sample processing and analytical options

Data Interpretation and Normalization

Quantification Approaches

Accurate quantification of DCE-GS requires appropriate normalization to account for variations in sample size and cellularity:

  • Normalization to protein content: Express DCE-GS as nmol/mg protein using Bradford or similar protein assays [6]
  • Cellular normalization: For cell cultures, normalize to cell number (nmol/10^6 cells)
  • Tissue weight basis: For solid tissues, express as nmol/g wet weight [3] [4]
  • GSH pool assessment: Calculate the percentage of total GSH present as DCE-GS adduct

In FH-deficient cells, DCE-GS can represent up to 10% of the total glutathione pool, indicating significant metabolic perturbation [1]. This level serves as a benchmark for comparing across experimental models.

Biological Reference Ranges

Establishing reference values for DCE-GS across different biological systems provides context for experimental findings:

  • Normal mammalian tissues: Typically show low or undetectable DCE-GS levels under physiological conditions
  • FH-deficient models: Demonstrate significant accumulation up to 10% of total GSH pool [1]
  • Renal oncocytoma: Shows marked elevation in both reduced/oxidized glutathione and DCE-GS [2]
  • Naphthalene-treated models: Rabbit lens exhibits dynamic changes in DCE-GS during opacity development [3]

Technical Considerations and Troubleshooting

Pre-analytical Artifacts

The measurement of glutathione adducts is particularly susceptible to pre-analytical artifacts that can compromise data quality:

  • Artificial oxidation: Free thiol groups can oxidize during sample handling, leading to overestimation of disulfide adducts including DCE-GS [6]
  • Ex vivo adduct formation: Delay in processing can allow continued non-enzymatic reaction between fumarate and GSH, inflating measured values
  • Enzymatic degradation: γ-glutamyl transpeptidase activity can degrade GSH and its adducts, leading to underestimation if not inhibited

Implementation of rapid processing protocols with immediate NEM alkylation is essential to minimize these artifacts and obtain biologically relevant measurements.

Analytical Performance

Method validation should establish key performance characteristics for reliable DCE-GS quantification:

  • Linearity: Calibration curves typically show excellent linearity (R² > 0.99) across physiological concentration ranges
  • Sensitivity: HPLC with fluorescence detection provides detection limits in the low picomole range
  • Recovery efficiency: Ion-exchange treatment demonstrates high recovery rates (96.8 ± 11.3%) for DCE-GS from tissue matrices [3]
  • Specificity: LC-MS/MS provides structural confirmation through characteristic fragmentation patterns

G Fumarate Fumarate Accumulation NonEnzymatic Non-enzymatic Michael Addition Fumarate->NonEnzymatic GSH Glutathione (GSH) Reduced Form GSH->NonEnzymatic DCEGS This compound (DCE-GS) NonEnzymatic->DCEGS OxidativeStress Oxidative Stress GSH Depletion DCEGS->OxidativeStress Senescence Cellular Senescence p21 Activation OxidativeStress->Senescence MetabolicReprogramming Metabolic Reprogramming AMPK Activation OxidativeStress->MetabolicReprogramming PathologicalOutcomes Pathological Outcomes Renal Carcinogenesis Senescence->PathologicalOutcomes MetabolicReprogramming->PathologicalOutcomes

Figure 2: Biochemical pathway of DCE-GS formation and its pathophysiological consequences

Applications in Disease Models

Cancer Metabolism Studies

DCE-GS quantification provides particular insight into FH-deficient renal cancer and other malignancies with metabolic perturbations:

  • Biomarker application: DCE-GS serves as a functional biomarker of intracellular fumarate accumulation, indicating FH dysfunction even before genetic confirmation
  • Therapeutic monitoring: DCE-GS levels can track response to metabolic therapies targeting fumarate accumulation or glutathione metabolism
  • Target validation: DCE-GS measurement helps validate fumarate hydratase activity in experimental models and clinical samples
Oxidative Stress Assessment

Beyond specific cancer models, DCE-GS quantification contributes to broader oxidative stress assessment:

  • Redox stress indicator: DCE-GS accumulation reflects compromised antioxidant capacity and increased electrophilic stress
  • Senescence biomarker: Chronic DCE-GS formation associates with senescence programs in renal epithelial cells [1]
  • Mitophagy impairment: In renal oncocytoma, DCE-GS elevation correlates with defective mitophagy and lysosomal dysfunction [2]

Conclusion

The quantification of This compound provides valuable insights into cellular metabolic state, particularly in conditions characterized by fumarate accumulation and oxidative stress. The methodologies outlined here—spanning careful sample preparation, robust chromatographic separation, and specific mass spectrometric detection—enable researchers to accurately measure this clinically relevant metabolite across diverse biological systems. As research continues to elucidate the pathophysiological roles of metabolic succination, these analytical protocols will support investigations into cancer metabolism, redox biology, and the development of targeted therapeutic approaches for metabolic diseases.

References

S-(1,2-Dicarboxyethyl)glutathione in enzyme activity assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S-(1,2-Dicarboxyethyl)glutathione

This compound (DCE-GS), also known as S-succinylglutathione, is a glutathione (GSH) adduct. Initially identified as an intrinsic tripeptide in specific rat tissues [1] [2], contemporary research has clarified that it forms via a non-enzymatic Michael addition reaction between the thiol group of glutathione and the accumulated organic acid, fumarate [3]. This reaction is a key feature in cells with impaired mitochondrial metabolism, such as those deficient in the tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH) [3]. Consequently, DCE-GS is now considered a crucial biomarker for metabolic stress, and its detection provides insight into redox homeostasis and its downstream effects, including the induction of cellular senescence [3].

Biochemical Properties and Quantitative Data

The table below summarizes key quantitative data and biochemical properties of DCE-GS, essential for designing experiments and interpreting results.

Property Details & Values Context & Assay Notes

| Chemical Properties | Formula: C₁₄H₂₁N₃O₁₀S [4] CAS Registry Number: 1115-52-2 [5] Source: ≥95.0% (HPLC) available for clinical testing [5] | Neat material; store at 2-8°C [5]. | | Tissue Distribution (Rat) | Lens: 119 nmol/g [1] Liver: 71.6 nmol/g [1] Heart: 27.4 nmol/g [1] Not detected in: Spleen, kidney, cerebrum, cerebellum [1] | Measured via HPLC. Indicates tissue-specific formation or accumulation. | | Synthesizing Enzyme (Rat Liver) | Molecular Mass: 53 kDa (monomer) [1] Km for GSH: 2.3 mM [1] Km for L-malate: 4.0 mM [1] Subcellular Location: Cytosolic [1] | Partially purified via ammonium sulfate fractionation and chromatography. Distinct from classic Glutathione S-Transferases [1]. | | Physiological Activities | Anti-inflammatory: Inhibits rat conjunctival edema (30% inhibition at 3 mg/kg, i.v.) [2] Anti-anaphylactic: Inhibits color deposition in anaphylaxis model (43% inhibition at 30 mg/kg) [2] Inhibits Histamine Release: Up to 96% inhibition from rat mast cells at 1 mmol/L in vitro [2] | Effects are intrinsic; synthetic analogues tested showed weaker activity [2]. |

Experimental Protocols and Workflows

Protocol 1: Detecting DCE-GS Formation in Cell Cultures

This protocol is adapted from studies on FH-deficient cells to detect DCE-GS via Liquid Chromatography-Mass Spectrometry (LC-MS) [3].

  • Principle: Accumulated fumarate non-enzymatically reacts with glutathione to form DCE-GS, which can be detected by its characteristic mass and fragmentation pattern.
  • Workflow:
    • Cell Culture & Treatment: Use FH-deficient cell models (e.g., mouse kidney Fh1Δ/Δ or human UOK262 cells). Treat wild-type cells with cell-permeable fumarate esters (e.g., dimethyl fumarate) as a positive control.
    • Metabolite Extraction: Wash cells with ice-cold saline. Quench metabolism with cold methanol or acetonitrile. Scrape cells and perform protein precipitation. Centrifuge and collect the supernatant.
    • LC-MS/MS Analysis:
      • Chromatography: Use a reversed-phase C18 column. A water/acetonitrile gradient with 0.1% formic acid is typical.
      • Mass Detection: Operate in negative electrospray ionization (ESI-) mode. Monitor for the precursor ion of DCE-GS (m/z 450.09 for [C₁₄H₂₀N₃O₁₀S]⁻).
      • Validation: Confirm identity using MS/MS fragmentation. Key diagnostic daughter ions include those derived from fumarate and GSH moieties [3]. Use a commercial standard for definitive confirmation [5].
    • Quantification: Quantify using a calibration curve from the authentic standard. Express levels as a percentage of total glutathione pool or as absolute concentration per mg protein.

The following diagram illustrates the experimental workflow for detecting DCE-GS:

DCE-GS Detection Workflow Start Start: Cell Culture A1 Treat Cells (FH-deficient model or fumarate ester) Start->A1 A2 Metabolite Extraction (Cold methanol quenching, protein precipitation) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Analysis & Quantification A3->A4 End End: Result Interpretation A4->End

Protocol 2: Assessing the Biological Impact of DCE-GS and Fumarate

This protocol outlines methods to investigate downstream effects of DCE-GS formation, such as oxidative stress and senescence [3].

  • Principle: Fumarate accumulation and subsequent GSH succination deplete the reduced glutathione pool, elevate oxidative stress, and can trigger a senescence response.
  • Workflow:
    • Induction of Succination: Treat relevant cell lines (e.g., primary mouse kidney cells, immortalized renal epithelial cells) with cell-permeable fumarate esters (e.g., dimethyl fumarate, 0.1-1 mM) for 24-72 hours. Alternatively, use genetic FH knockout models.
    • Measure Oxidative Stress:
      • GSH/GSSG Ratio: Use a commercial GSH/GSSG assay kit to measure the ratio, a key indicator of cellular redox state. Expect a significant drop in FH-deficient/DCE-GS accumulating cells [3].
      • ROS Production: Use fluorescent probes like H₂DCFDA or MitoSOX Red followed by flow cytometry or fluorescence microscopy to detect general and mitochondrial reactive oxygen species, respectively.
    • Senescence Assay: Use the Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit. Fix and stain cells according to the manufacturer's instructions. Senescent cells will show blue cytoplasmic precipitate under light microscopy. Count the percentage of SA-β-Gal positive cells.
    • Gene Expression Analysis (qPCR): Isolate RNA and synthesize cDNA. Perform qPCR for oxidative stress and senescence-related genes (e.g., p21). Use HPRT or GAPDH as housekeeping controls.

The following diagram illustrates the pathway and experimental assessment of DCE-GS effects:

DCE-GS Biological Impact Pathway Fumarate FH Loss → Fumarate Accumulation Succination Non-enzymatic GSH Succination Fumarate->Succination DCEGS DCE-GS Formation Succination->DCEGS RedoxImbalance Redox Imbalance (GSH Depletion, ROS Increase) DCEGS->RedoxImbalance Senescence Cellular Senescence (p21 activation, SA-β-Gal activity) RedoxImbalance->Senescence

Key Applications and Research Implications

  • Biomarker for Metabolic Dysregulation: DCE-GS serves as a functional biomarker for conditions of fumarate accumulation, most notably in FH-deficient cancers like HLRCC [3]. Its detection confirms active metabolic stress.
  • Mechanism of Drug Action: The protocol for detecting DCE-GS formation is directly applicable to studying the mechanism of fumarate-based therapeutics like dimethyl fumarate (Tecfidera), used for multiple sclerosis and psoriasis [3].
  • Linking Metabolism to Cell Fate: The established pathway, where DCE-GS formation leads to oxidative stress and senescence, provides a framework for understanding how oncometabolites can initiate a tumor-suppressive response (senescence) that must be bypassed for cancer to develop [3].

Critical Notes for Researchers

  • Distinguish Enzymatic vs. Non-Enzymatic Synthesis: Be aware that while an enzymatic activity synthesizing DCE-GS from GSH and L-malate has been described in rat liver cytosol [1], the pathophysiologically relevant formation in FH-deficient contexts is non-enzymatic [3].
  • Confirm Identity with Standards: The initial identification of DCE-GS in metabolomics studies was mistaken for a different adduct [3]. Always use a commercial standard [5] for definitive confirmation via matching retention time and MS/MS spectrum.
  • Context-Dependent Biological Activity: The described anti-inflammatory and anti-anaphylactic activities of DCE-GS itself were observed in specific in vivo and ex vivo models [2]. The primary significance of DCE-GS in current research is its role as a mediator of fumarate-induced stress.

References

stable isotope labeled S-(1,2-Dicarboxyethyl)glutathione as internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Stable Isotope-Labeled Glutathione as an Internal Standard

Stable isotope-labeled internal standards are crucial in mass spectrometry-based bioanalysis. They correct for analyte loss during preparation and ionization variability. The core principle involves using a chemically identical standard with a distinct mass for precise quantification [1]. While data for S-(1,2-Dicarboxyethyl)glutathione is limited, research on Glutathione (GSH) provides a directly applicable model. One established method uses glutathione labeled with [1,2-13C2, 15N]glycine, resulting in a +3 Da mass shift [2]. This standard co-elutes with unlabeled GSH and its adducts but produces a distinctive "twin ion" signature in mass spectra, separated by 3 Da, which greatly facilitates detection and characterization [2].

The following workflow diagrams the general process for using this internal standard in reactive metabolite trapping studies.

Start Start Experiment IS_Addition Add Stable Isotope- Labeled GSH Internal Standard to Sample Start->IS_Addition Incubation In Vitro Incubation: Test Compound + Liver Microsomes IS_Addition->Incubation Sample_Prep Sample Preparation: Protein Precipitation & Solid-Phase Extraction Incubation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis: ' Twin Ion' Detection & Quantification LC_MS->Data_Analysis

Experimental Protocol for Reactive Metabolite Trapping

This protocol details the use of stable isotope-labeled glutathione to detect and characterize reactive metabolites generated in vitro [2].

Materials and Reagents
  • Test Compound: The drug candidate under investigation.
  • Stable Isotope-Labeled GSH: [1,2-13C2, 15N]Glycine-labeled GSH ([M+H]+ = 311.1).
  • Unlabeled GSH: Natural abundance glutathione ([M+H]+ = 308.1).
  • Biological System: Pooled human or rat liver microsomes.
  • Co-factors: NADPH-regenerating system.
  • Solvents: High-purity methanol, acetonitrile, and formic acid for LC-MS.
Procedure
  • Incubation Preparation:

    • Prepare a 1 mg/mL microsomal protein solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
    • Add the test compound at a typical concentration of 10-50 µM.
    • Spike with the internal standard: Add a mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., 5-10 mM of unlabeled GSH and an equimolar amount of the labeled standard) to the incubation mixture. This serves as the trapping agent.
    • Pre-incubate for 5 minutes at 37°C.
  • Initiation and Incubation:

    • Start the reaction by adding the NADPH-regenerating system.
    • Incubate at 37°C for 30-60 minutes.
    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
  • Sample Workup:

    • Vortex and centrifuge the samples (e.g., 13,000 x g, 10 minutes) to precipitate proteins.
    • Transfer the clear supernatant to a new vial.
    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a mobile phase compatible with LC-MS (e.g., water/acetonitrile).
  • LC-MS/MS Analysis:

    • Chromatography: Use reversed-phase HPLC (e.g., C18 column) with a gradient of water/acetonitrile, both containing 0.1% formic acid.
    • Mass Spectrometry: Analyze using a high-sensitivity mass spectrometer, such as a linear ion trap, triple quadrupole, or Q-TOF.
      • Perform a full scan to detect GSH adducts. The characteristic "twin ions" separated by 3 Da will be visible.
      • Use data-dependent acquisition to automatically trigger MS/MS and MS3 scans on these ion pairs for structural characterization.

The "twin ion" strategy provides a powerful filtering mechanism for identifying relevant adducts, as illustrated below.

FullScan Full Scan MS Analysis of Sample DetectPair Detect 'Twin Ion' Pairs (M and M+3) Co-eluting FullScan->DetectPair TriggerMS2 Automatically Trigger MS/MS Fragmentation DetectPair->TriggerMS2 AnalyzeFrags Analyze Fragment Ions for Structural ID TriggerMS2->AnalyzeFrags

Data Analysis and Interpretation
  • Detection: Scrutinize chromatograms for the presence of "twin ion" peaks with a 3 Da difference, indicating a GSH adduct derived from both the labeled and unlabeled pools.
  • Characterization: Use the MS/MS and MS3 spectra of the adduct to identify the site of metabolic activation on the parent drug.
  • Quantification: The peak area ratio of the unlabeled adduct to the labeled internal standard can be used for relative quantification, correcting for analytical variability.

Properties of Isotope-Labeled Glutathione Internal Standards

The table below summarizes key data for the stable isotope-labeled glutathione used as an internal standard.

Parameter Specification Application / Significance
Labeled Molecule Glutathione (GSH) Model for S-(1,2-Dicarboxyethyl)GSH adduct analysis [2].
Isotope Incorporation [1,2-13C2, 15N] Glycine Label is incorporated into the glycine moiety of the tripeptide [2].
Mass Shift +3 Da Provides a distinct "twin ion" signature (M and M+3) in mass spectra for highly specific detection [2].
Primary Application Trapping and characterizing reactive metabolites in vitro. Used in microsomal incubations to identify potentially toxic drug metabolites [2].
Key Advantage Co-elution with natural GSH adducts but distinct mass allows for precise normalization and reduced matrix effects. Serves as an ideal internal standard for quantitative and qualitative analysis [2].

Key Advantages of the Methodology

This combined approach of using a stable isotope-labeled internal standard with modern mass spectrometry offers several key benefits for researchers [2]:

  • High Specificity: The "twin ion" pattern is a highly specific marker for GSH adducts, making it easier to distinguish true positives from complex biological matrix background noise.
  • Enhanced Characterization: The rapid scanning of ion trap instruments allows for the collection of full-scan, MS/MS, and MS3 data in a single run, providing a comprehensive set of data to identify the structure of the reactive metabolite.
  • Superior Sensitivity and Accuracy: This method is reported to be far superior to traditional constant neutral loss scanning, offering improved detection limits and more reliable identification of metabolic "soft spots" in drug molecules.

Future Perspectives

The strategy of using stable isotope-labeled internal standards is well-established in quantitative proteomics and metabolomics [3]. Future developments could focus on:

  • Synthesis of Specific Standards: The synthesis of a dedicated this compound standard with a suitable stable isotope label (e.g., 13C, 15N) would be the logical next step for absolute quantification in specific toxicological models.
  • Extended Multiplexing: Using labels that allow for multiplexing of several samples simultaneously (e.g., using Tandem Mass Tags) could increase throughput in screening assays [3].

References

Comprehensive Application Notes and Protocols for Monitoring S-(1,2-Dicarboxyethyl)glutathione in Metabolic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

S-(1,2-Dicarboxyethyl)glutathione (DCEG), also known as succinicGSH, is an endogenous glutathione adduct that plays significant roles in cellular redox regulation and metabolic stress response. This compound is formed through a non-enzymatic Michael addition reaction between the cellular antioxidant glutathione (GSH) and the tricarboxylic acid (TCA) cycle intermediate fumarate [1]. Under physiological conditions, DCEG exists naturally in various tissues including liver, heart, and lens at considerable concentrations, where it appears to function as an intrinsic tripeptide with modulatory activities [2]. However, DCEG gains particular pathophysiological importance in contexts of fumarate accumulation, especially in FH-deficient cells where it can reach levels representing approximately 10% of the total glutathione pool [1]. This substantial diversion of the glutathione reservoir has profound implications for cellular antioxidant capacity and redox homeostasis.

The formation and accumulation of DCEG serves as an important biomarker in metabolic studies, particularly in investigating redox stress mechanisms, metabolic reprogramming in cancer, and age-related diseases. In the context of FH-deficient renal cancer, chronic DCEG formation leads to persistent oxidative stress and cellular senescence, representing a key mechanism in the pathogenesis of hereditary leiomyomatosis and renal cell cancer (HLRCC) [1]. Beyond oncological contexts, DCEG has been detected and quantified in ocular lens tissues, where its presence and regulation may contribute to lens transparency and cataract formation, particularly in age-related nuclear cataract [3] [4]. The compound also demonstrates physiological modulatory activities, including anti-inflammatory effects through inhibition of experimental conjunctival edema and histamine release from mast cells [2]. Furthermore, DCEG influences neutrophil function by modulating stimulus-induced superoxide generation and protein tyrosyl phosphorylation patterns [5]. These diverse biological activities highlight the importance of reliable detection and quantification methods for DCEG in various experimental and clinical contexts.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC with pre-column derivatization provides a robust and accessible method for DCEG quantification in various biological matrices. The established protocol involves sample derivatization with 2,4-dinitrofluorobenzene followed by chromatographic separation and detection [3]. This method offers excellent linearity across physiologically relevant concentration ranges, enabling reliable quantification of DCEG in research settings where advanced mass spectrometry instrumentation may not be available.

Table 1: HPLC Analytical Performance Characteristics for DCEG Detection

Parameter Specification Experimental Details
Linear Range 4.05 µmol/L - 815 µmol/L Covers physiological and pathophysiological concentrations [3]
Sample Recovery 90.0% ± 3.2% From cattle lens homogenate [3]
Derivatization Agent 2,4-dinitrofluorobenzene Pre-column derivatization [3]
Biological Applications Lens tissue, liver, heart Validated in multiple tissue types [3] [2]
Mass Spectrometry-Based Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for DCEG detection, particularly valuable in complex biological samples. The high mass accuracy and fragmentation pattern analysis provided by LC-MS/MS enable definitive structural identification of DCEG alongside quantification [1] [4]. For spatial resolution in tissue distributions, Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry provides unparalleled capability to map DCEG distribution within tissue architectures, such as the distinct regions of the ocular lens [4]. This approach has been successfully implemented using high dynamic range (HDR) MALDI FTICR mass spectrometry, revealing regional metabolic differences in normal and stress-exposed lens tissues.

Table 2: Mass Spectrometry Methods for DCEG Analysis

Method Key Features Applications
LC-MS/MS Structural confirmation via fragmentation pattern; High sensitivity and specificity [1] Identification and validation in cell cultures (FH-deficient models) [1]
MALDI Imaging MS Spatial mapping of metabolites in tissue sections [4] Distribution analysis in lens cortex and nucleus [4]
Isotope Tracing Use of 13C-labeled glutamine to track DCEG formation [1] Pathway validation in metabolic studies

Experimental Models and Study Design

In Vitro Cell Culture Models

FH-deficient cell systems provide the most relevant models for investigating DCEG formation and its consequences. Isogenic pairs of FH-proficient and FH-deficient mouse kidney cells (Fh1fl/fl and Fh1Δ/Δ) enable controlled investigation of fumarate accumulation effects [1]. These models reliably recapitulate the metabolic alterations observed in human FH-deficient renal cancer, including substantial DCEG accumulation to approximately 10% of the total glutathione pool. For experimental manipulation, these cells can be treated with exogenous fumarate to mimic the intracellular accumulation observed in FH deficiency, or subjected to isotope tracing using uniformly labeled 13C5-glutamine, which generates 13C4-fumarate and subsequently 13C9-DCEG, enabling precise tracking of adduct formation kinetics [1]. Human FH-deficient renal cancer cell lines, particularly UOK262, provide translationally relevant models that confirm the presence and biological significance of DCEG in human cancer contexts [1].

Ex Vivo Tissue Models

Ocular lens cultures offer valuable ex vivo systems for investigating DCEG metabolism in a structurally intact tissue context. Bovine lenses maintained in Medium 199 at 37°C provide biologically relevant models that preserve the natural metabolic gradients and transport systems of the native lens [4]. These systems can be subjected to hyperbaric oxygen (HBO) treatment (typically 100% O2 at 100 atm for 5 hours) to induce oxidative stress and accelerate age-related metabolic changes, including alterations in DCEG metabolism [4]. This approach effectively models the age-related decline in glutathione metabolism observed in human cataract formation and provides insights into the spatial regulation of DCEG formation across different lens regions. The bovine lens model demonstrates well-characterized glutathione concentration gradients, decreasing from approximately 8 µmol/g in the outer cortex to about 1 µmol/g in the nucleus, creating distinct microenvironments for DCEG formation and function [4].

Step-by-Step Experimental Protocols

Protocol 1: HPLC-Based Determination of DCEG in Tissue Homogenates

This protocol adapts the validated method for determining DCEG in lens tissue to various biological samples [3].

Sample Preparation:

  • Homogenize tissue (lens, liver, or heart) in ice-cold phosphate buffered saline (20% w/v).
  • Precipitate proteins by adding cold acetonitrile (1:2 v/v) and centrifuging at 14,000 × g for 15 minutes.
  • Collect the supernatant and evaporate under nitrogen stream at 4°C.
  • Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 8.5).

Derivatization Procedure:

  • Add 50 µL of 1% 2,4-dinitrofluorobenzene (in ethanol) to the reconstituted sample.
  • Incubate at 60°C for 30 minutes in the dark.
  • Stop the reaction by adding 10 µL of 1M HCl.
  • Centrifuge at 14,000 × g for 5 minutes and collect the supernatant for analysis.

HPLC Analysis:

  • Inject 20 µL of the derivatized sample onto a C18 reverse-phase column.
  • Use a gradient elution with mobile phase A (0.1% trifluoroacetic acid in water) and B (0.1% trifluoroacetic acid in acetonitrile).
  • Employ a linear gradient from 20% B to 80% B over 25 minutes.
  • Monitor detection at 360 nm with a UV-Vis detector.
  • Quantify DCEG by comparison with external standards (linear range: 4.05-815 µmol/L).
Protocol 2: LC-MS/MS Based Identification and Quantification of DCEG

This protocol provides comprehensive structural confirmation and sensitive quantification of DCEG from cell cultures [1].

Metabolite Extraction:

  • Wash cells with ice-cold phosphate buffered saline.
  • Quench metabolism with 1 mL of 80% methanol pre-chilled to -80°C.
  • Scrape cells and transfer to a microcentrifuge tube.
  • Centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Collect supernatant and evaporate under vacuum.
  • Reconstitute in 50 µL of LC-MS grade water for analysis.

LC-MS/MS Analysis:

  • Inject 5-10 µL onto a HILIC or reverse-phase column.
  • Use gradient elution with 0.1% formic acid in water and acetonitrile.
  • Employ electrospray ionization in negative mode.
  • Monitor precursor to product ion transitions: m/z 438→282 and 438→179 for DCEG.
  • Confirm identity by comparison with synthetic standard and characteristic fragmentation pattern.

Stable Isotope Tracing:

  • Culture FH-deficient cells in medium containing 13C5-glutamine.
  • Extract metabolites as described above.
  • Analyze isotopologue distribution of DCEG (m+9 for fully labeled adduct).
  • Calculate fractional contribution of glutamine-derived carbons to DCEG synthesis.

The following diagram illustrates the metabolic pathway of DCEG formation and its functional consequences:

DCEG_Pathway Fumarate Fumarate DCEG DCEG Fumarate->DCEG Non-enzymatic Michael addition GSH GSH GSH->DCEG Oxidative_Stress Oxidative_Stress DCEG->Oxidative_Stress Depletes GSH pool Senescence Senescence DCEG->Senescence Chronic accumulation Anti_inflammatory Anti_inflammatory DCEG->Anti_inflammatory Physiological role Neutrophil_Modulation Neutrophil_Modulation DCEG->Neutrophil_Modulation Regulates superoxide generation

Figure 1: Metabolic Pathway of DCEG Formation and Functional Consequences. DCEG forms through non-enzymatic conjugation of fumarate and glutathione, with pathophysiological effects including oxidative stress and cellular senescence, and physiological roles in inflammation and neutrophil modulation [1] [2] [5].

Data Interpretation and Biological Implications

Quantifying DCEG Formation and Metabolic Impact

The experimental approaches outlined above generate quantitative data that require careful interpretation in the context of cellular metabolism. When reporting DCEG levels, it is essential to present them both as absolute concentrations and as a percentage of total glutathione pool to provide meaningful insight into the metabolic burden of DCEG formation. The following workflow illustrates the experimental approach for DCEG investigation:

DCEG_Workflow Model_Selection Model Selection (FH-deficient cells, lens cultures) Experimental_Perturbation Experimental Perturbation (HBO, isotope tracing) Model_Selection->Experimental_Perturbation Metabolite_Extraction Metabolite Extraction (Methanol quenching) Experimental_Perturbation->Metabolite_Extraction Analysis Analysis (HPLC, LC-MS/MS, MALDI-IMS) Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation (Redox status, spatial distribution) Analysis->Data_Interpretation

Figure 2: Experimental Workflow for DCEG Investigation. The comprehensive approach encompasses model selection, perturbation, metabolite extraction, analytical analysis, and data interpretation [3] [1] [4].

Biological Significance of DCEG in Different Contexts

The biological implications of DCEG detection vary significantly depending on the experimental context and concentration ranges observed. In physiological conditions, low levels of DCEG (micromolar range) may function as regulatory molecules, with demonstrated anti-inflammatory activity through inhibition of histamine release (up to 96% inhibition at 1 mmol/L) and modulation of neutrophil superoxide generation [2] [5]. In pathophysiological contexts such as FH deficiency, DCEG accumulation represents a substantial drain on the glutathione pool, contributing to redox stress and cellular senescence through persistent oxidative stress [1]. In aging and cataract formation, the spatial distribution of DCEG within lens tissues reflects regional variations in oxidative stress and metabolic activity, with implications for long-term protein homeostasis and lens transparency [4]. Researchers should therefore interpret DCEG measurements within the specific biological context of their study, considering both concentration and spatial distribution where possible.

Troubleshooting and Technical Considerations

Sample Stability Considerations:

  • DCEG is stable in acidified extracts stored at -80°C for several months.
  • Avoid repeated freeze-thaw cycles of samples.
  • Process tissues rapidly after collection to prevent artifactual formation or degradation.

Analytical Challenges:

  • In HPLC analysis, ensure complete derivatization by verifying reaction pH and temperature.
  • In LC-MS/MS, distinguish DCEG from isobaric interferences using characteristic fragmentation patterns.
  • For MALDI-IMS, optimize matrix application to ensure homogeneous crystallization while preserving spatial integrity.

Experimental Design Recommendations:

  • Include appropriate controls for non-enzymatic DCEG formation during sample processing.
  • Use stable isotope tracing to distinguish enzymatically mediated processes from chemical reactions.
  • Correlate DCEG measurements with other redox indicators (GSH/GSSG ratio, ROS production).

References

Comprehensive Application Notes and Protocols for S-(1,2-Dicarboxyethyl)glutathione Analysis and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S-(1,2-Dicarboxyethyl)glutathione

This compound (DCEG), also known as succinicGSH, is a specialized glutathione adduct that has gained significant research interest due to its unique biochemical properties and implications in cellular metabolism. This modified tripeptide is formed through the conjugation of glutathione with dicarboxylic acids and serves as a critical biomarker in studying oxidative stress responses and metabolic dysregulation. Recent research has illuminated its role as a metabolic modifier in various pathological conditions, particularly in cancer metabolism and cellular senescence pathways. The compound's ability to modulate key cellular processes makes it an important subject for investigation in drug development and toxicology studies.

Analytical standards and reference materials for DCEG are essential tools for researchers investigating glutathione metabolism, redox biology, and mitochondrial dysfunction. These well-characterized materials enable accurate quantification and identification of DCEG in complex biological matrices, facilitating research into its biological significance. The growing interest in DCEG stems from its dual nature as both a detoxification product and a signaling modulator, positioning it at the intersection of multiple metabolic pathways with potential implications for therapeutic development.

Chemical Properties and Biological Significance

Fundamental Chemical Characteristics

This compound possesses specific chemical properties that define its behavior in analytical systems and biological environments:

  • CAS Registry Number: 1115-52-2 [1] [2]
  • Molecular Formula: C~14~H~21~N~3~O~10~S [1]
  • Molecular Weight: 423.40 g/mol [1]
  • Chemical Structure: DCEG consists of a glutathione molecule covalently bonded to a dicarboxyethyl group through a thioether linkage at the sulfur atom of glutathione's cysteine residue [2]

The compound exhibits high polarity and water solubility characteristic of peptide-based molecules with multiple carboxylic acid groups. Its structure includes both the glutathione backbone with the characteristic γ-glutamyl-cysteinyl-glycine sequence and the additional dicarboxyethyl moiety that significantly alters its chemical behavior compared to standard glutathione.

Biological Relevance and Mechanisms of Action

DCEG plays significant roles in various biological systems through multiple mechanisms:

  • Inhibition of Blood Coagulation: DCEG demonstrates anticoagulant properties by inhibiting platelet aggregation, suggesting potential applications in cardiovascular research [1].
  • Modulation of Neutrophil Function: Research indicates DCEG enhances N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in human neutrophils while simultaneously suppressing arachidonic acid-induced superoxide production [3].
  • Cellular Signaling Influence: DCEG treatment promotes tyrosyl phosphorylation of specific proteins (80.0 kDa, 60.0 kDa, and 45.0 kDa) in human neutrophils, indicating its role in modulating cellular signaling pathways [3].
  • Metabolic Stress Indicator: DCEG formation represents a non-enzymatic reaction between accumulated fumarate and glutathione under conditions of mitochondrial dysfunction, serving as a marker for metabolic stress in FH-deficient cells [2].

Table 1: Tissue Distribution of this compound in Rat Models

Tissue Concentration (nmol/g tissue) Subcellular Localization Synthesizing Enzyme Activity
Lens 119.0 Not specified Not detected
Liver 71.6 Primarily cytosolic Highest activity
Heart 27.4 Not specified Moderate activity
Spleen Not detected Not applicable Not specified
Kidney Not detected Not applicable Not specified
Cerebrum Not detected Not applicable Not specified
Cerebellum Not detected Not applicable Not specified

Data adapted from J Biochem. 1990 Apr;107(4):539-45 [4]

Analytical Methods and Standards

HPLC-Based Quantification Methods

High-performance liquid chromatography (HPLC) represents the cornerstone technique for DCEG analysis in biological matrices. The methodological approach requires careful optimization to address the analytical challenges posed by the compound's high polarity and the complexity of biological samples.

3.1.1 Chromatographic Conditions

The following parameters have been established for reliable DCEG separation and quantification:

  • Column: Agilent Eclipse XDB C8 (150 × 4.6 mm, 5 μm) or equivalent reversed-phase column [5]
  • Mobile Phase A: Phosphate buffer (pH 2.5) - the acidic pH protonates free silanols, reducing chromatographic activity [5]
  • Mobile Phase B: Acetonitrile (HPLC grade) [5]
  • Flow Rate: 0.8 mL/min with gradient programming (0.5 mL/min during critical separation phases) [5]
  • Detection: UV detection at 280 nm for optimal sensitivity while minimizing baseline disturbances [5]
  • Injection Volume: 50 μL [5]
  • Total Run Time: 20 minutes per sample [5]
3.1.2 HPLC Gradient Program

Table 2: Segmented Gradient Elution Program for DCEG Analysis

Time (min) % Mobile Phase A (Phosphate Buffer) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0 90 10 0.8
4.5 60 40 0.8
4.6 60 40 0.5
14.0 60 40 0.5
14.1 60 40 0.8
20.0 90 90 0.8

Method adapted from PMC4834400 [5]

Method Validation Parameters

Rigorous method validation ensures reliability and reproducibility of DCEG quantification:

  • Linearity Range: 1-20 μg/mL for glutathione-based assays [5]
  • Limit of Detection (LOD): 0.05 μg/mL [5]
  • Limit of Quantification (LOQ): 0.1 μg/mL [5]
  • Precision: %RSD for retention times and peak areas <1.0% [5]
  • System Suitability: USP plate count >5800, tailing factor ≈1.1 [5]
Sample Preparation Techniques

Proper sample preparation is critical for accurate DCEG quantification in biological matrices:

  • Protein Precipitation: Treatment with 10% ice-cold trichloroacetic acid (TCA) followed by centrifugation at 9,000 ×g for 15 minutes [5]
  • Derivatization Options: For enhanced detection, derivatization with Ellman's reagent (DTNB) can be employed, though this is more commonly applied to glutathione than its adducts [5]
  • Sample Cleanup: Filtration through Millipore membrane filters prior to analysis [5]
  • Stability Considerations: Storage of standard solutions at 4°C to prevent degradation [5]

Detailed Experimental Protocols

Protocol 1: Quantification of DCEG in Biological Tissues

This protocol describes a comprehensive method for extracting and quantifying DCEG from various biological tissues based on established chromatographic methods [4] [6].

4.1.1 Reagents and Materials
  • Homogenization buffer (phosphate-buffered saline, pH 7.4)
  • Perchloric acid (5% v/v) or trichloroacetic acid (10% w/v)
  • HPLC-grade water and solvents
  • Standard DCEG (available from MedChemExpress, CAS 1115-52-2) [1]
  • 2,4-dinitrofluorobenzene (for derivatization if required) [6]
4.1.2 Equipment
  • Tissue homogenizer
  • Refrigerated centrifuge capable of 15,000 ×g
  • HPLC system with UV detection
  • C8 or C18 reversed-phase analytical column (150 × 4.6 mm, 5 μm)
  • pH meter
  • Analytical balance
4.1.3 Step-by-Step Procedure
  • Tissue Collection and Homogenization

    • Excise tissue samples (liver, lens, heart) and immediately freeze in liquid nitrogen
    • Weigh 100-500 mg of tissue and homogenize in 5 volumes (w/v) of ice-cold PBS buffer (pH 7.4)
    • Centrifuge homogenate at 12,000 ×g for 20 minutes at 4°C
    • Collect supernatant for metabolite extraction
  • Metabolite Extraction

    • Mix 500 μL of tissue supernatant with 500 μL of ice-cold 10% TCA
    • Vortex vigorously for 30 seconds
    • Incubate on ice for 10 minutes
    • Centrifuge at 15,000 ×g for 15 minutes at 4°C
    • Collect acid-soluble supernatant fraction
    • Neutralize with 2M potassium hydroxide if necessary for HPLC compatibility
  • HPLC Analysis

    • Set up HPLC system according to parameters in Section 3.1.1
    • Inject 50 μL of processed sample
    • Run according to gradient program in Table 2
    • Identify DCEG peaks by comparison with retention time of authentic standards
    • Quantify using external calibration curve prepared with standard DCEG
  • Data Analysis

    • Measure peak areas for DCEG in samples
    • Calculate concentrations using linear regression from standard curve
    • Normalize values to tissue weight or protein content
Protocol 2: In Vitro Synthesis and Detection of DCEG

This protocol describes the non-enzymatic formation of DCEG from glutathione and fumarate, relevant for studying FH-deficient systems [2].

4.2.1 Reagents
  • Reduced glutathione (GSH)
  • Disodium fumarate
  • Physiological buffer (pH 7.4)
  • Uniformly labeled ^13^C~5~-glutamine (for isotopic labeling studies)
  • ^13^C~2~-fumarate (for tracer studies)
4.2.2 Procedure
  • Reaction Setup

    • Prepare 100 mM solution of reduced glutathione in physiological buffer (pH 7.4)
    • Prepare 50 mM solution of fumarate in the same buffer
    • Mix GSH and fumarate solutions at 1:1 ratio (final concentrations: 50 mM GSH, 25 mM fumarate)
    • Incubate at 37°C for 2-24 hours
    • For enzymatic synthesis studies, add protein extracts from rat liver cytosol [4]
  • Reaction Monitoring

    • Withdraw aliquots at various time points
    • Analyze by HPLC as described in Protocol 1
    • For LC-MS confirmation, use diagnostic daughter ions (m/z 130.1 for fumarate fragment and m/z 308.1 for glutathione fragment) [2]
  • Kinetic Analysis (for enzyme studies)

    • Partially purify DCEG-synthesizing enzyme from rat liver cytosol using ammonium sulfate fractionation and chromatographic steps [4]
    • Determine K~m~ values for GSH (2.3 mM) and L-malate (4.0 mM) [4]
    • Calculate enzyme activity under optimal conditions (pH 7.5, 37°C)

Research Applications and Case Studies

FH-Deficient Cancer Models

DCEG serves as a critical metabolic marker in fumarate hydratase (FH)-deficient renal cell carcinoma, where it accumulates due to elevated fumarate levels:

  • Biomarker Significance: DCEG represents approximately 10% of total glutathione pool in FH-deficient cells, serving as a sensitive indicator of metabolic reprogramming [2]
  • Senescence Induction: Chronic GSH succination leads to persistent oxidative stress and cellular senescence, creating a tumor-suppressive environment that must be bypassed for cancer initiation [2]
  • Therapeutic Targeting: The essentiality of GSH biosynthesis in FH-deficient models suggests potential synthetic lethal approaches for targeted cancer therapies [2]
Redox Biology and Oxidative Stress

DCEG plays a dual role in cellular redox homeostasis, both as a redox-active metabolite and an indicator of oxidative stress:

  • GSH Depletion: DCEG formation reduces the available pool of reduced glutathione, compromising cellular antioxidant defenses [2]
  • NADPH Consumption: Regeneration of glutathione from DCEG consumes NADPH, further exacerbating oxidative stress [2]
  • Stress Signaling: DCEG accumulation activates NRF2-mediated antioxidant response pathways through Keap1 succination [2]

The following diagram illustrates the metabolic formation and cellular consequences of DCEG accumulation:

DCEG_Pathway FH_Mutation FH Gene Mutation Fumarate_Accumulation Fumarate Accumulation FH_Mutation->Fumarate_Accumulation GSH_Succination Non-enzymatic Reaction with Glutathione Fumarate_Accumulation->GSH_Succination DCEG_Formation DCEG Formation GSH_Succination->DCEG_Formation Oxidative_Stress Oxidative Stress DCEG_Formation->Oxidative_Stress NRF2_Activation NRF2 Pathway Activation DCEG_Formation->NRF2_Activation Cellular_Senescence Cellular Senescence Oxidative_Stress->Cellular_Senescence Metabolic_Reprogramming Metabolic Reprogramming Oxidative_Stress->Metabolic_Reprogramming NRF2_Activation->Metabolic_Reprogramming

Figure 1: Metabolic Pathway of DCEG Formation and Cellular Consequences. This diagram illustrates how FH deficiency leads to fumarate accumulation, resulting in non-enzymatic DCEG formation with significant downstream effects on cellular homeostasis.

Analytical Case Study: DCEG in Rat Lens and Cataract Formation

Research has demonstrated the utility of DCEG analysis in studying ocular biochemistry and disease:

  • Distribution Pattern: Cattle lens homogenates show significant DCEG levels, with analytical recovery rates of 90.0 ± 3.2% using HPLC methods [6]
  • Cataract Research: DCEG dynamics were investigated during galactose-induced cataract formation in rat models, revealing its potential role in lens pathology [6]
  • Methodological Adaptation: The successful application of HPLC with 2,4-dinitrofluorobenzene derivatization enabled determination in the range of 4.05 μmol/L-815 μmol/L [6]

Commercial Availability and Storage

Source and Quality Specifications

Research-grade DCEG is available from specialized suppliers with the following specifications:

  • Primary Supplier: MedChemExpress (Product Number: HY-P4908) [1]
  • Purity Levels: Available with appropriate documentation (Certificate of Analysis) [1]
  • Packaging Options: 50 mg, 100 mg, and 250 mg quantities (custom sizes available) [1]
  • Regulatory Status: Controlled substance in some territories [1]
Storage and Handling Recommendations

Proper storage conditions are essential for maintaining DCEG integrity:

  • Storage Conditions: Store at room temperature in continental US; may vary elsewhere [1]
  • Stability Considerations: Follow recommended conditions in Certificate of Analysis [1]
  • Reconstitution: Soluble in aqueous buffers at neutral pH
  • Quality Control: Regular verification of standard purity through HPLC analysis

Table 3: Commercial Availability and Specifications of DCEG

Parameter Specification Notes
CAS Number 1115-52-2 Universal identifier [1]
Molecular Weight 423.40 g/mol C~14~H~21~N~3~O~10~S [1]
Available Quantities 50 mg, 100 mg, 250 mg Custom sizes available [1]
Intended Use Research use only Not for human consumption [1]
Storage Conditions Room temperature (continental US) May vary by location [1]
Purity Documentation Certificate of Analysis Available from supplier [1]

Troubleshooting and Technical Considerations

Common Analytical Challenges

Researchers may encounter several technical issues when working with DCEG:

  • Chromatographic Peak Tailing: Optimize mobile phase pH and consider using ion-pairing agents
  • Sample Degradation: Maintain samples at 4°C during processing and use acidic extraction conditions
  • Low Recovery Rates: Validate extraction efficiency for each tissue type and adjust homogenization protocols
  • Interference in Complex Matrices: Implement gradient elution with segmented flow rates to resolve co-eluting compounds [5]
Method Optimization Strategies

Enhance analytical performance through systematic optimization:

  • Column Selection: Different C8 and C18 columns may yield varying retention and resolution
  • pH Optimization: Test mobile phase pH between 2.0-3.0 for optimal peak shape
  • Temperature Control: Consider column heating (30-40°C) for improved reproducibility
  • Detection Wavelength: Scan standards to confirm maximum absorbance at selected wavelength

Conclusion

This compound represents a metabolically significant glutathione adduct with growing importance in redox biology, cancer metabolism, and toxicology research. The availability of well-characterized analytical standards and robust HPLC protocols enables precise investigation of its biological roles and dynamics. Researchers should prioritize method validation and proper sample handling to ensure reliable quantification, particularly when studying its formation in FH-deficient models or its effects on neutrophil function. As research continues to elucidate the multifaceted roles of DCEG, these application notes and protocols provide a foundation for standardized investigation across different experimental systems.

References

improving recovery of S-(1,2-Dicarboxyethyl)glutathione in sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary challenge in analyzing S-(1,2-Dicarboxyethyl)glutathione? The main challenge is effectively extracting this small, polar peptide from complex biological matrices (like tissue homogenates or biological fluids) and achieving high recovery rates during sample preparation for accurate quantification, often via HPLC or LC-MS [1].

  • Why consider DLLME for this compound? DLLME is a modern microextraction technique known for its high efficiency, low solvent consumption, and excellent preconcentration factors. It is particularly suitable for polar to semi-polar compounds in aqueous solutions, making it a strong candidate for extracting S-(1,2-Dicarboxyethyl)glutathione from biological samples [2].

  • What are the key parameters to optimize in DLLME? The critical parameters to troubleshoot are the choice and volume of the extraction solvent and dispersive solvent, the pH of the sample solution, and the number of extraction cycles [2].

Troubleshooting Guide: Improving Recovery Rates

If you are experiencing low recovery of S-(1,2-Dicarboxyethyl)glutathione, consult the following table for potential causes and solutions.

Observed Issue Possible Cause Recommended Solution
Low Recovery Inefficient extraction from aqueous phase Switch to triple extraction cycles; incorporate ultrasound assistance to improve mass transfer [2].
Suboptimal solvent combination Systematically test combinations of dispersive (e.g., methanol, acetone) and extraction (e.g., dichloromethane, chloroform) solvents [2].
Compound degradation Ensure samples are processed at controlled, low temperatures (e.g., 2-8°C as used for storage [3]) and avoid extreme pH during preparation.
High Impurity/Interference Inadequate sample cleanup The high preconcentration (50x) and selectivity of DLLME itself acts as a clean-up step. Ensure proper phase separation during the microextraction [2].
Poor Reproducibility (High RSD) Inconsistent emulsion formation Standardize the injection speed and method for the dispersive solvent/sample mixture. Use an internal standard to correct for procedural variations [2].

Experimental Protocol: Adapted DLLME Method

The following detailed protocol is adapted from a recent study that achieved high recovery rates (67-92%) for a wide range of organic analytes. This serves as a robust starting point for optimizing the extraction of S-(1,2-Dicarboxyethyl)glutathione [2].

1. Principle A water-immiscible extraction solvent is rapidly dispersed into an aqueous sample using a water-miscible dispersive solvent. This creates a large surface area for contact, allowing analytes to partition quickly into the fine droplets of the extraction solvent. The droplets are then separated by centrifugation [2].

2. Reagents and Equipment

  • Aqueous Sample: Containing S-(1,2-Dicarboxyethyl)glutathione.
  • Extraction Solvent: High-density, water-immiscible solvent (e.g., Dichloromethane (DCM) or Chloroform).
  • Dispersive Solvent: Water-miscible (e.g., Methanol or Acetonitrile).
  • Internal Standard: A structurally analogous compound is highly recommended.
  • Equipment: Centrifuge, vortex mixer, ultrasonic bath, micropipettes, and LC-MS/MS or HPLC system for analysis [2].

3. Step-by-Step Procedure

  • Transfer a precise volume of your aqueous sample (e.g., 1 mL) into a glass centrifuge tube.
  • Add Internal Standard: Spike with a known amount of internal standard.
  • Form Microextraction Mixture: In a separate vial, mix a small volume of the extraction solvent (e.g., ~100 µL of DCM) with a larger volume of dispersive solvent (e.g., ~1 mL of Methanol). Aspirate this mixture rapidly.
  • Inject and Disperse: Quickly inject the solvent mixture into the sample tube. A cloudy solution, indicating the formation of fine extraction solvent droplets, should appear immediately.
  • Assist with Ultrasound: Place the tube in an ultrasonic bath for a short period (e.g., 1-2 minutes) to enhance extraction efficiency.
  • Centrifuge: Centrifuge at high speed (e.g., 5000 rpm for 5 minutes) to sediment the dense extraction solvent droplets at the bottom of the tube.
  • Repeat Extraction: For maximum recovery, perform this extraction process three times on the same aqueous sample (triple extraction) [2].
  • Collect and Analyze: Carefully remove and combine the sedimented organic phases. Evaporate to dryness under a gentle nitrogen stream and reconstitute the residue in a mobile phase compatible with your LC-MS or HPLC system for analysis [2].

The workflow below visualizes the core steps of this DLLME procedure.

start 1. Prepare Aqueous Sample a 2. Add Internal Standard start->a b 3. Mix Extraction & Dispersive Solvents a->b c 4. Inject & Form Cloudy Solution b->c d 5. Ultrasound Assistance c->d e 6. Centrifuge to Separate Phases d->e f 7. Repeat x3 (Triple Extraction) e->f end 8. Collect, Dry, Reconstitute & Analyze f->end

Key Optimization Parameters from Research

The success of the DLLME method hinges on several factors, which you should experimentally optimize for your specific sample matrix.

  • Preconcentration and Recovery: The described DLLME method can achieve a preconcentration factor of 50x and recovery rates between 67% and 92% for target analytes, with a relative standard deviation (RSD) of less than 10%, demonstrating both high sensitivity and excellent reproducibility [2].
  • Extraction Cycles: The protocol explicitly recommends triple extraction to maximize the transfer of analytes from the aqueous sample to the organic phase, significantly boosting overall recovery [2].
  • Ultrasound Assistance: The use of ultrasound energy helps to form a finer emulsion and improves the mass transfer of the analyte into the extraction solvent, leading to higher efficiency [2].
  • Solvent Selection: The choice of solvent pair is critical. The extraction solvent must have a higher density than water and low solubility in it, while the dispersive solvent must be miscible with both. Common successful pairs are methanol/dichloromethane or acetonitrile/chloroform [2].

References

reducing degradation of S-(1,2-Dicarboxyethyl)glutathione during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Sample Handling and Stabilization Protocols

The stability of glutathione and its derivatives is highly dependent on sample handling. The following table summarizes key protocols based on general glutathione stability research and analysis of related metabolites.

Protocol Aspect Recommended Practice Rationale & Evidence
Sample Storage Immediately freeze at -20°C or lower [1]. Glutathione in sputum supernatant showed no significant change after 72 hours at -20°C, whereas samples at 4°C or room temperature degraded rapidly [1].
Processing Temperature Keep samples on ice during preparation [2]. Use of "ice-cold" trichloroacetic acid (TCA) during protein precipitation from cell pellets helps preserve analyte stability [2].
Chemical Preservation Use acid precipitation (e.g., TCA) for cell lysates [2]. Acidic conditions deactivate enzymes and stabilize the molecule.
Sample Form Analyze derivatives promptly after preparation [2]. The stability of derivatized GSH complexes for HPLC analysis can be time-sensitive.

Analytical Methodologies

You can adapt these validated analytical methods for detecting and quantifying S-(1,2-Dicarboxyethyl)glutathione and related compounds.

Method Key Separation Parameters Detection & Quantification Application Context

| LC-MS/MS (Untargeted) | • Columns: RPLC and HILIC for broad coverage [3]. • Ionization: ESI in positive and negative modes [3]. | High-resolution mass spectrometry for metabolite identification and relative quantification [3]. | Used to identify this compound in FH-deficient cells and renal oncocytoma [4] [5]. | | HPLC-UV (Targeted) | • Column: C8 or C18 [6] [2]. • Mobile Phase: Phosphate buffer (pH ~2.5) and Acetonitrile (Gradient) [2]. • Flow Rate: 0.8-1.0 mL/min [6] [2]. | • Derivatization: Ellman's reagent (DTNB) for UV detection at 280 nm [2]. • LOD/LOQ: As low as 0.6 µg/mL and 1.8 µg/mL, respectively, for GSH [6]. | Validated for precise and accurate quantification of reduced glutathione in pharmaceutical forms and cell samples (e.g., PC-12) [6] [2]. |

Experimental Workflow and Troubleshooting Guide

The following diagram integrates the protocols and methodologies into a complete workflow for analyzing this compound, highlighting critical steps for preventing degradation.

cluster_0 CRITICAL STABILITY STEPS SampleCollection Sample Collection ImmediateProcessing Immediate Processing & Protein Precipitation SampleCollection->ImmediateProcessing  Work on Ice Storage Storage at -20°C ImmediateProcessing->Storage  Stabilizes Sample AnalysisChoice Analytical Method Selection Storage->AnalysisChoice LCMS LC-MS/MS for Identification/Discovery AnalysisChoice->LCMS Non-targeted HPLCUV HPLC-UV for Targeted Quantification AnalysisChoice->HPLCUV Targeted DataAnalysis Data Analysis LCMS->DataAnalysis HPLCUV->DataAnalysis

Here are common issues and solutions presented in a FAQ format for your technical support center.

FAQ 1: What is the most critical step to prevent degradation of this compound? The most critical step is immediate freezing of processed samples. While direct data is limited, studies on reduced glutathione show that recovery plummets when samples are stored at 4°C or room temperature for just a few hours. Immediate freezing at -20°C preserves stability for at least 72 hours [1].

FAQ 2: My analyte levels are inconsistent. What could be the cause? Inconsistency often stems from sample handling. Ensure all steps before protein precipitation or acidification are performed on ice or at 4°C [2]. Also, verify that your HPLC-UV derivatization reaction (if using DTNB) is given consistent time and temperature (e.g., 30 min at 60°C) [2].

FAQ 3: Which analytical method should I choose?

  • Use LC-MS/MS for discovery-phase studies, identifying this compound, or when analyzing a broad metabolomic profile [4] [3].
  • Use HPLC-UV for cost-effective, routine, and high-precision quantification of this specific compound once its retention and derivatization are optimized [6] [2].

Key Research Context and Future Directions

This compound (succinicGSH) is a non-enzymatic adduct formed between fumarate and glutathione [5]. It is a recognized biomarker of metabolic disruption in diseases like hereditary leiomyomatosis and renal cell cancer (HLRCC) and renal oncocytoma, where fumarate accumulates due to mutations in the TCA cycle enzyme fumarate hydratase (FH) [4] [5]. This context is crucial for researchers as it links analytical method development to clear biological and pathological questions.

Since the available search results do not contain a specific, pre-validated protocol for this compound, the most robust approach is to validate your own methods. This involves spiking a standard into your sample matrix and testing the recovery rates under different storage and processing conditions to establish a lab-specific standard operating procedure.

References

optimizing HPLC separation for S-(1,2-Dicarboxyethyl)glutathione and metabolites

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis Methods for S-(1,2-Dicarboxyethyl)glutathione

The table below summarizes the key parameters from identified analytical methods. Please note that a dedicated, optimized method for this specific compound is not fully detailed in the available literature.

Analytical Aspect Reported Method / Observation Source / Context
Detection Instrument LC-MS (for identification/structure elucidation) [1] Analysis in FH-deficient cells.
HPLC with UV/Vis detection (for quantification) [2] Quantification in lens homogenate after derivatization with 2,4-dinitrofluorobenzene.
Sample Type Intracellular metabolites from mammalian cell lines and tissues (lens, liver, heart) [3] [1] [2]
Sample Preparation Protein precipitation with ice-cold Trichloroacetic Acid (TCA), followed by centrifugation and filtration [4] [1] Standard protocol for intracellular metabolite extraction.
Quantitative Range 4.05 μmol/L - 815 μmol/L [2] Method for cattle lens homogenate.
Recovery 90.0 ± 3.2% from cattle lens homogenate [2]
Chemical Reference Standard Commercially available (e.g., from Bachem) [5] Used in marine metabolomics methods development.

Experimental Protocols from Research Contexts

Here are the experimental workflows described in the literature for studying this compound.

Protocol 1: Sample Preparation from Cultured Cells

This protocol is used to extract and measure the compound from cell cultures, particularly in studies investigating cellular stress [4] [1].

Start Start: Culture and Treat Cells Centrifuge Centrifuge Culture (3,000 rpm, 90 sec) Start->Centrifuge Discard Discard Supernatant Centrifuge->Discard Resuspend Resuspend Cell Pellet in 10% Ice-cold TCA Discard->Resuspend Centrifuge2 Centrifuge (9,000 × g, 15 min) Resuspend->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Filter Filter through Millipore Membrane Collect->Filter Derivatize Optional: Derivatize Sample Analyze HPLC Analysis Derivatize->Analyze Filter->Derivatize

Protocol 2: Non-Enzymatic Formation of this compound

This experiment confirms that the compound can form spontaneously from fumarate and glutathione without an enzyme [1].

Start Start: Prepare Reaction Mixture A • Glutathione (GSH) • 13C₂-labeled Fumarate • Physiological Buffer Start->A B Incubate Mixture (No enzyme required) A->B C Analyze Formation of Labeled this compound B->C D Conclusion: Reaction is Non-enzymatic C->D

Inferred Troubleshooting and Method Development Considerations

Since explicit troubleshooting guides were not found, the following points are inferred from the general analytical context and can form the basis of your FAQs.

  • Detection Strategy: The compound is a glutathione adduct. Using LC-MS is highly recommended for definitive identification and sensitive detection, especially in complex biological matrices [1] [5]. Historical methods used derivatization for UV detection, which adds complexity [2].
  • Column and Mobile Phase: Methods for similar metabolites use reversed-phase C8 columns [4]. A mobile phase of acidic phosphate buffer (pH ~2.5) and acetonitrile is common, as the low pH helps protonate free silanols on the column, improving peak shape [4].
  • Sample Integrity: The compound is part of the cellular redox and antioxidant response. Ensure rapid processing of biological samples and use of ice-cold extraction solvents to prevent artifactual changes in metabolite levels [4] [1].

Future Perspectives and Advanced Techniques

For highly complex samples, you might consider advanced separation techniques. While not specifically applied to this compound in the search results, these are cutting-edge approaches in the field.

  • Two-Dimensional Liquid Chromatography (LC×LC): This technique can significantly boost separation power by combining two different separation mechanisms (e.g., Reversed-Phase and HILIC), which is ideal for complex metabolomic samples [6].
  • Active Solvent Modulation (ASM): A recent advancement in 2D-LC that improves compatibility between the two dimensions, leading to better peak focusing and sensitivity [6].

References

troubleshooting poor sensitivity in S-(1,2-Dicarboxyethyl)glutathione detection

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Issues and Solutions

The table below synthesizes potential causes for poor sensitivity and their respective solutions, drawing from general LC-MS principles and specific research on this metabolite [1] [2] [3].

Problem Category Specific Issue Proposed Solution & Rationale

| Sample & Analyte | Chemical Instability: SuccinicGSH may decompose [4]. | Solution: Prepare fresh samples; use stabilizing agents (e.g., chelators). Rationale: Ensures the target analyte is intact for detection. | | | Non-enzymatic Formation: SuccinicGSH forms spontaneously from fumarate and GSH [1]. | Solution: Standardize quenching and preparation protocols. Rationale: Controls for variable, non-biological formation of the adduct. | | Chromatography | Column Degradation: Loss of efficiency reduces peak height [2]. | Solution: Replace aged column; use appropriate guard column. Rationale: A higher plate number (N) concentrates the analyte into a sharper peak, increasing signal height [2]. | | | Analyte Adsorption: "Sticky" molecules bind to system surfaces [2]. | Solution: "Prime" the system with sample injections; use mobile phase additives. Rationale: Saturates active adsorption sites, allowing more analyte to reach the detector [2]. | | Mass Spectrometry | Dirty/Degraded Ion Source: Contamination reduces ionization efficiency [3]. | Solution: Clean the ion source, lenses, and related components [3]. Rationale: A clean source ensures optimal and stable ion production. | | | Suboptimal CI/MS Tuning: Poor filament position or low reagent gas pressure [3]. | Solution: Re-tune/calibrate the instrument; optimize ion source position and gas pressure [3]. Rationale: Correct setup is critical for maximum sensitivity in CI mode. |

Experimental Protocol for Detection and Validation

For reliable detection and validation of S-(1,2-Dicarboxyethyl)glutathione, you can follow this detailed workflow.

G Sample Sample Quenching & Extraction LCMS LC-MS/MS Analysis Sample->LCMS Cold Rapid quenching with cold methanol/water ID Metabolite Identification LCMS->ID Column Chromatography: Reversed-phase column Quan Quantification ID->Quan MSMS MS/MS Fragmentation: Confirm structure using diagnostic daughter ions [1] Cal Calibration Curve: Prepare with stable isotope-labeled internal standard (e.g., ¹³C₄-succinicGSH) Stand Use commercial standard (CAS 1115-52-2) for spiking [5] MS2 Mass Spectrometry: MRM for succinicGSH (Precursor > Product ions) Std Standard Comparison: Match RT & fragments with authentic standard Calc Calculate levels as a percentage of total GSH [1]

Here is a detailed explanation of the key steps in the workflow:

  • Sample Preparation: The key is to rapidly quench metabolic activity. The protocol from [1] used liquid chromatography-mass spectrometry (LC-MS) for analysis. Using a commercially available standard of this compound (CAS 1115-52-2) [5] is highly recommended for method development and validation.
  • LC-MS/MS Analysis:
    • Chromatography: A reversed-phase LC column is standard. Monitor for peak broadening, which directly lowers sensitivity [2].
    • Mass Spectrometry: The study in [1] used the MS/MS fragmentation pattern to elucidate the structure of succinicGSH. They identified diagnostic daughter ions corresponding to fumarate and GSH fragments, which are crucial for confident identification.
  • Identification & Quantification:
    • Validation: Confidently identify the peak by matching its retention time and MS/MS spectrum with an authentic standard.
    • Stable Isotope Tracer: The researchers in [1] incubated cells with uniformly labelled ¹³C₅-glutamine. This generated labelled fumarate (¹³C₄) and glutamate (¹³C₅), which subsequently formed m+9 labelled succinicGSH, confirming its metabolic origin.
    • Reporting: A robust way to report levels is as a percentage of total GSH. In FH-deficient cells, succinicGSH can represent about 10% of the total GSH pool [1].

I hope this structured guide helps you resolve the sensitivity issues in your experiments.

References

enhancing stability of S-(1,2-Dicarboxyethyl)glutathione in storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

Property Specification

Recommended Storage Temperature [1] | 2°C to 8°C | Physical Form [1] | Neat (solid) | Purity [1] | ≥95.0% (HPLC) | Water Impurity [1] | ≤5.0% |

Troubleshooting Guide

Here are solutions to common issues you might encounter when working with S-(1,2-Dicarboxyethyl)glutathione:

  • Unexpected Degradation or Low Purity

    • Potential Cause: Hydrolysis of the molecule or decomposition due to improper storage temperature or the presence of moisture.
    • Solution: Verify the storage unit temperature is consistently maintained between 2°C and 8°C. For long-term storage, ensure the container is tightly sealed and consider using a desiccant to control moisture [2].
  • Poor Cellular Uptake in Experiments

    • Potential Cause: The parent compound, this compound, has limited lipophilicity, which restricts its ability to cross cell membranes.
    • Solution: Research indicates that more lipophilic ester derivatives, such as the This compound triester, are designed to overcome this. These esters are hydrolyzed inside cells to release the active compound, leading to significantly higher intracellular glutathione levels and enhanced protective effects [3] [4].
  • Low Recovery from Aqueous Solutions

    • Potential Cause: The compound may be unstable in aqueous solutions over extended periods.
    • Solution: Prepare fresh solutions for each experiment. If stock solutions are necessary, aliquot and freeze them at -20°C or below to minimize freeze-thaw cycles and slow degradation [5].

Experimental Design & Stability Protocols

Since direct stability data is scarce, you may need to generate your own. Here is a protocol for conducting a stability study.

Objective: To determine the stability of this compound under various storage conditions over time.

Materials:

  • High-purity this compound.
  • Appropriate containers (e.g., amber glass vials with screw caps).
  • Desiccants (e.g., silica gel).
  • Controlled temperature chambers or stability chambers.

Methodology:

  • Sample Preparation: Weigh the compound into multiple vials. For moisture-sensitive studies, place some vials with a desiccant and some without.
  • Storage Conditions: Store the samples under the following conditions to simulate different stresses [2] [5]:
    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
    • Refrigerated: 5°C ± 3°C (as a control)
  • Time Points: Remove samples at predetermined intervals (e.g., 0, 1, 3, 6, 9, 12, 24 months).
  • Analysis: Analyze the samples using a validated HPLC method to assess:
    • Potency: Percentage of the parent compound remaining.
    • Degradation Products: Appearance and quantity of new peaks.

The workflow for this stability study can be visualized as follows:

Start Start Stability Study Prep Prepare and Aliquot Samples Start->Prep Store Store under ICH Conditions Prep->Store Analyze HPLC Analysis at Time Points Store->Analyze Data Collect Purity and Degradation Data Analyze->Data End Determine Shelf Life Data->End

Scientific Context & FAQs

What is the biological relevance of this compound? this compound, also known as succinicGSH, is not just a synthetic molecule. It is an endogenous compound found in significant amounts in mammalian tissues like the liver, heart, and lens [1] [4]. It is formed in a non-enzymatic reaction between the metabolic intermediate fumarate and glutathione (GSH), a process that becomes prominent in cells with dysfunctional metabolism, such as in certain types of renal cancer [6].

How does it function in cells? Research shows that while the parent compound has protective properties, its triester derivative is more effective. The following diagram illustrates its proposed mechanism of action for protecting against hepatotoxicity:

Triester DCE-GS Triester Administered Uptake Enhanced cellular uptake (due to high lipophilicity) Triester->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis DCE_GS DCE-GS released Hydrolysis->DCE_GS Activation Activates γ-Glutamylcysteine Synthetase (γ-GCS) DCE_GS->Activation Result Increased Intracellular Glutathione (GSH) Level Activation->Result Protection Protection against Hepatotoxicity Result->Protection

This mechanism highlights how the compound can boost the cell's primary antioxidant defense system [3].

References

method transfer for S-(1,2-Dicarboxyethyl)glutathione analysis between laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Understanding S-(1,2-Dicarboxyethyl)glutathione

This compound (DCEG), also referred to as succinicGSH, is a covalent adduct formed between glutathione (GSH) and fumarate. This reaction, known as succination, is a key biomarker in certain metabolic contexts [1].

The following table summarizes its basic chemical context:

Property Description
Chemical Name This compound [1]
CAS Registry Number 1115-52-2 [1]
Synonyms SuccinicGSH, DCEG [1]
Formation Non-enzymatic, covalent adduction of fumarate to the thiol group of glutathione [1].
Primary Relevance Accumulates in cells with loss of the TCA cycle enzyme fumarate hydratase (FH); associated with a highly malignant form of renal cancer and cellular senescence [1].

Analytical Methods & Technical Data

The search results provide insights into various methods that have been used to detect and quantify DCEG. A summary of these methods and reported concentrations in different biological samples can serve as a benchmark for your analysis.

Table 1: Documented Analytical Techniques for DCEG

Analytical Technique Key Experimental Details Sample Type Citation
Liquid Chromatography-Mass Spectrometry (LC-MS/ MS) Used for targeted analysis; structure confirmed via MS/MS fragmentation pattern, revealing daughter ions of fumarate and GSH [1]. Mouse and human FH-deficient kidney cells [1]
Nuclear Magnetic Resonance (NMR) Structure confirmed using pfgCOSY and pfgTOCSY experiments [1]. Cell extracts [1]
High-Performance Liquid Chromatography (HPLC) Detected after reaction with 2,4-dinitrofluorobenzene; determined in the range of 4.05 μmol/l - 815 μmol/l [2]. Cattle lens homogenate [2]
Isotachophoresis Used for determination without a derivatization step; recovery from rabbit liver was 96.8% ± 11.3% [3]. Rabbit lens and liver [3]

Table 2: Reported Concentrations of DCEG in Biological Tissues

Species Tissue Reported Concentration Notes Citation
Rat Lens 119 nmol/g -- [4]
Rat Liver 71.6 nmol/g Primarily located in the cytosolic fraction. [4]
Rat Heart 27.4 nmol/g -- [4]
Rabbit Lens 219.9 ± 29.1 nmol/g -- [3]
Rabbit Liver 44.0 ± 13.5 nmol/g -- [3]
Mouse/ Human (in vitro) FH-deficient kidney cells ~10% of total GSH pool Measured via LC-MS. [1]

Experimental Workflow & Key Considerations

Based on the search results, here is a generalized experimental workflow for analyzing DCEG, which can form the basis for your method transfer activities.

cluster_notes Key Considerations for Method Transfer start Start: Sample Collection (e.g., Tissue, Cells) p1 Sample Homogenization (Consider antioxidant buffers to preserve redox state) start->p1 p2 Metabolite Extraction (Use ice-cold solvents, e.g., methanol/acetonitrile) p1->p2 p3 Centrifugation & Filtration p2->p3 p4 Analysis via LC-MS/MS or HPLC p3->p4 p5 Data Analysis & Quantification (Compare against standards and reference concentrations) p4->p5 n1 Standard Preparation: DCEG is not a common commercial standard; may require in-house synthesis or a reliable source. n2 LC-MS/MS is the gold standard for specific identification and sensitivity. n3 HPLC methods may require derivatization (e.g., with 2,4-dinitrofluorobenzene) for UV detection.

Frequently Asked Questions

Here are some specific issues and solutions that might be encountered during DCEG analysis.

Q1: How can I confirm the identity of the peak I suspect is DCEG in my HPLC or LC-MS run?

  • A: For definitive confirmation, use multiple techniques. LC-MS/MS is highly recommended. The MS/MS fragmentation pattern should show diagnostic daughter ions corresponding to fumarate and GSH [1]. If available, comparison with a pure standard analyzed via NMR (which was used to elucidate the structure [1]) is the most robust verification.

Q2: The recovery of DCEG from my tissue samples is low. What could be the cause?

  • A: Ensure your extraction protocol is optimized for metabolites. Using ice-cold solvents and procedures that rapidly inactivate enzymes is crucial. One study using ion-exchange treatment reported a high recovery of 96.8% ± 11.3% from liver tissue [3], suggesting that sample clean-up methods can be highly effective.

Q3: Is the formation of DCEG an enzymatic process?

  • A: Research indicates that the primary formation of DCEG in the context of FH-deficiency is non-enzymatic. It occurs due to a direct reaction between accumulated fumarate and glutathione at physiological pH [1]. While an enzymatic activity synthesizing DCEG from GSH and L-malate has been described in rat liver [4], it is distinct from the non-enzymatic succination driven by high fumarate concentrations.

References

addressing matrix effects in S-(1,2-Dicarboxyethyl)glutathione quantification

Author: Smolecule Technical Support Team. Date: February 2026

Diagnosing Matrix Effects

The first step is to determine if your method is susceptible to matrix effects. The table below summarizes two common assessment techniques [1] [2].

Method Description Key Outcome
Post-Column Infusion [2] Continuously infuse analyte into LC effluent post-column while injecting a blank matrix extract. Visual identification of retention time regions with signal suppression/enhancement [1].

| Post-Extraction Spiking [2] | Compare analyte signal in spiked blank matrix extract vs. neat solution. Calculate Matrix Factor (MF). | Quantifies matrix effect. MF < 1 = Suppression; MF > 1 = Enhancement [2]. |

The workflow for the post-column infusion experiment, a key diagnostic tool, can be visualized as follows:

cluster_0 Injected Sample: Blank Matrix Extract A LC Column Effluent B T-Union A->B D Mass Spectrometer B->D Mixed Eluent (Signal Monitored) C Syringe Pump (Analyte Solution) C->B Analyte Infusion E HPLC Autosampler E->A Extract Injection

Mitigating Matrix Effects

Once diagnosed, you can implement strategies to overcome matrix effects. The most effective approaches are compared below.

| Strategy | Mechanism | Advantages & Limitations | | :--- | :--- | :--- | | Stable Isotope-Labeled IS (SIL-IS) [3] [2] | SIL-IS co-elutes with analyte, experiences identical matrix effect, and compensates via signal ratio. | Gold standard. Best trackability [2]. Can be expensive or unavailable. | | Improved Sample Cleanup | Removes phospholipids and other interfering compounds before LC-MS analysis [2]. | Reduces matrix effect at source. | May add steps, reduce recovery, or increase cost. | | Chromatographic Optimization | Separates analyte peak from region where matrix interferences elute (identified via post-column infusion) [2]. | "Moves" analyte to a cleaner part of the chromatogram. | Requires method re-development. | | Alternative Ionization Source | Switching from Electrospray Ionization (ESI) to APCI, which is less prone to certain matrix effects [2]. | Can dramatically reduce suppression/enhancement. | Not suitable for all analytes (e.g., non-volatile) [2]. |

The logical relationship between the diagnostic results and the selection of an appropriate mitigation strategy is shown in this flowchart:

Start Diagnosis: Significant Matrix Effect A Is a Stable Isotope-Labeled Internal Standard available? Start->A B Use SIL-IS for quantitation A->B Yes C Optimize Sample Cleanup (e.g., SPE) A->C No D Optimize Chromatography to shift analyte retention time C->D E Evaluate Alternative Ionization (e.g., APCI) D->E

Implementing the Internal Standard Method

For the internal standard method to be effective, the chosen IS must perfectly track the analyte. Here is a protocol for creating a calibration curve using this method [1].

Principle: A constant amount of Internal Standard (IS) is added to all samples and calibration standards. The analyte-to-IS response ratio is used for quantification, correcting for variations in sample processing and ionization efficiency [1].

Procedure:

  • Prepare Calibration Standards: Create a series of solutions with known concentrations of the analyte (S-(1,2-Dicarboxyethyl)glutathione) across the desired range.
  • Add Internal Standard: Spike each calibration standard and all experimental samples with the same, fixed amount of the Internal Standard.
  • LC-MS/MS Analysis: Analyze all calibration standards and samples.
  • Data Calculation:
    • For each calibration standard, calculate the peak area ratio (AreaAnalyte / AreaIS).
    • Also calculate the concentration ratio (ConcAnalyte / ConcIS). Since the IS concentration is fixed, this is directly proportional to the analyte concentration.
  • Generate Calibration Curve: Plot the AreaAnalyte / AreaIS (y-axis) against the ConcAnalyte / ConcIS (x-axis). Perform linear regression to establish the relationship y = mx + c.

Frequently Asked Questions

What is the best internal standard for my assay? A stable isotope-labeled (SIL) form of this compound is the ideal choice because it has nearly identical chemical and chromatographic properties to the analyte, ensuring it experiences the same matrix effect and provides the best compensation [2]. If unavailable, a structurally similar analogue can be investigated, though it may not track as perfectly.

My calibration standards look good, but my quality control (QC) samples are inaccurate. Could matrix effects be the cause? Yes. Calibration standards are often prepared in a simple solvent, while QCs are in the biological matrix. This difference can lead to inaccurate QC results due to matrix effects not present in the standards. Using matrix-matched calibration standards or the internal standard method is crucial to overcome this [3].

The internal standard responses in my study samples are highly variable. What does this mean? Abnormal IS responses are a red flag for subject-specific matrix effects that may not have been fully accounted for, even with a SIL-IS [2]. This can be caused by co-administered drugs, unique metabolites, or unusual levels of endogenous compounds. Re-analysis with a higher dilution factor is recommended; if the IS response normalizes and the analyte concentration is within ±20% of the original, the result can be considered reliable [2].

References

system suitability parameters for S-(1,2-Dicarboxyethyl)glutathione chromatography

Author: Smolecule Technical Support Team. Date: February 2026

System Suitability Parameters for HPLC

System suitability tests ensure your HPLC system performs adequately before sample analysis. The table below summarizes key parameters and typical acceptance criteria, which should be tailored to your specific method [1] [2] [3].

Parameter Description Typical Acceptance Criteria
Resolution (Rs) Ability to separate two adjacent peaks. Critical for separating succinicGSH from impurities or GSH [2]. ≥ 1.5 (≥ 2.0 is preferred for accurate quantitation) [3].
Tailing Factor (Tf) Measures peak symmetry. Asymmetry can affect accuracy and integration [2]. ≤ 2.0 (Ideal is 1.0; 1.5 or less is desirable) [3].
Theoretical Plates (N) Indicates column efficiency. Higher values mean a sharper peak and better efficiency [4] [2]. > 2000 [3].
Repeatability (%RSD) Precision of multiple injections, measured by Relative Standard Deviation of peak area or retention time [4] [3]. %RSD ≤ 1.0% for retention time and peak area (for 5 injections) [4] [3].
Capacity Factor (k') Measures how long a compound is retained on the column [3]. > 2 [3].

Understanding S-(1,2-Dicarboxyethyl)glutathione

This compound, also known as succinicGSH, is a covalent adduct formed between glutathione (GSH) and fumarate [5] [6]. Here's key information for your analysis:

  • Biochemical Context: Formation is a non-enzymatic reaction under physiological conditions, linking it to metabolic stress in conditions like FH-deficient cancer or oxidative stress [5].
  • Analytical Detection: It has been identified and spatially localized in biological tissues like the ocular lens using advanced techniques like MALDI FTICR mass spectrometry and LC-MS/MS [7].
  • Tissue Distribution: Found in considerable amounts in rat liver, heart, and lens [6], with one study reporting concentrations of 119 nmol/g in lens, 71.6 nmol/g in liver, and 27.4 nmol/g in heart [8].

Troubleshooting Guide & FAQs

Here are common issues and evidence-based considerations for your experiments.

FAQ 1: How can I achieve better separation of succinicGSH from GSH and other impurities?

  • Challenge: SuccinicGSH is a polar molecule, similar to GSH, making separation challenging with standard reverse-phase columns.
  • Solution:
    • Mobile Phase pH: Use an acidic phosphate buffer (e.g., pH 2.5). This protonates free silanols on the column, reducing unwanted interactions and improving peak shape [4].
    • Derivatization: For UV detection, derivatize thiol groups. One validated method uses Ellman's reagent (DTNB) to form a hydrophobic, UV-detectable dimer [4].
    • Advanced Techniques: For non-targeted discovery, UPLC-ESI-MS/MS offers high resolution, sensitivity, and metabolome coverage. Combining RPLC and HILIC separations increases metabolite coverage [9].

FAQ 2: My peaks are tailing. What could be the cause?

  • Potential Causes:
    • Column Degradation: Over time, column performance declines, increasing tailing. Monitor tailing factor to track column health [3].
    • Non-ideal Interactions: Secondary interactions with the stationary phase can be mitigated by optimizing mobile phase pH and composition [2].
    • Inadequate System Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before starting a sequence.

FAQ 3: The signal for my analyte is low. How can I improve detection?

  • For UV-Vis Detection: If not using derivatization, ensure you are using the correct wavelength. One method for a GSH-dimer uses 280 nm to reduce baseline noise [4].
  • For Mass Spectrometry: SuccinicGSH can be detected using LC-MS/MS. Its structure has been confirmed by MS/MS fragmentation, showing daughter ions diagnostic for fumarate and GSH [5].

Below is a general workflow for developing and troubleshooting your chromatographic method.

Start Start Method Development Column Select HPLC Column (C8 or C18 for reverse-phase) Start->Column MP Optimize Mobile Phase - Buffer pH (e.g., 2.5) - Organic solvent gradient Column->MP Detect Choose Detection Method - UV/Vis (may require derivatization) - MS (for confirmation) MP->Detect SST Perform System Suitability Test Detect->SST Pass SST Pass? SST->Pass Analyze Analyze Samples Pass->Analyze Yes Trouble Troubleshoot Issues Pass->Trouble No Eval Evaluate Data Quality Analyze->Eval Trouble->Column Check Resolution/Peak Shape Trouble->MP Check Tailing/Retention Trouble->Detect Check Sensitivity

References

minimizing interference in S-(1,2-Dicarboxyethyl)glutathione analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer
What is S-(1,2-Dicarboxyethyl)glutathione (succinicGSH)? It is a covalent adduct formed in a non-enzymatic reaction between the metabolite fumarate and the antioxidant glutathione (GSH) [1].
In which biological contexts is it important? It is a key biomarker in studies of FH-deficient renal cancer, where fumarate accumulates. Its formation is linked to oxidative stress and cellular senescence [1]. Its effects have also been studied in models like human neutrophils and cattle lenses [2] [3].
What is the biggest analytical challenge? The inherent instability of glutathione. The reduced form (GSH) can spontaneously oxidize, which likely affects the stability of succinicGSH as well and can lead to inaccurate quantification [4].
What is a proven method to stabilize glutathione for analysis? Immediate derivatization of the thiol group (-SH) using N-ethylmaleimide (NEM). This blocks spontaneous oxidation and allows for accurate measurement [4].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of succinicGSH Spontaneous oxidation of the adduct or its precursor, GSH, during sample processing. Implement immediate derivatization: Add NEM to your sample within 30 seconds of collection to irreversibly block the thiol group and prevent oxidation [4].
Uncertain identification of the LC-MS peak Misannotation; succinicGSH has been previously mistaken for other GSH adducts (e.g., formate adduct of pyruvilGSH) [1]. Use confirmed diagnostic ions: Perform LC-MS/MS analysis. The fragmentation pattern should contain daughter ions characteristic of both fumarate and GSH [1].
High background or interference Presence of other biological reductants (e.g., cysteine, ascorbic acid) in complex matrices like urine or blood [5]. Incorporate a wash step: During sample preparation, use a wash solution containing an iron(III) chelate and a non-ionic surfactant (e.g., Triton X-100) to remove interfering substances [5].

Experimental Protocols

Protocol 1: Sample Preparation with NEM Derivatization for LC-MS

This protocol, adapted from NMR-based blood metabolomics studies, is crucial for stabilizing all glutathione species, including succinicGSH [4].

  • Rapid Derivatization: Immediately upon sample collection (e.g., quenching cell culture), mix the sample with an aqueous NEM solution. A molar ratio of GSH to NEM of 1:5 to 1:120 has been used effectively, with higher ratios ensuring complete derivatization [4].
  • Protein Precipitation: Within 30 seconds of NEM addition, add ice-cold ethanol, methanol, or a methanol-chloroform mixture to precipitate proteins. Vortex and centrifuge to pellet debris [4].
  • Sample Concentration: Transfer the aqueous supernatant and dry it under a gentle stream of nitrogen gas. The excess NEM does not need to be removed prior to this step, simplifying the process [4].
  • Reconstitution: Reconstitute the dried sample in a suitable buffer for your LC-MS analysis (e.g., 100 mM phosphate buffer in D2O for NMR or standard LC-MS solvents) [4].
Protocol 2: In-vitro Formation of SuccinicGSH

To confirm the non-enzymatic nature of the reaction or to create a standard [1].

  • Preparation of Reactants: Mix reduced Glutathione (GSH) and fumarate in a physiological buffer at concentrations relevant to your model (e.g., millimolar levels for FH-deficient models).
  • Incubation: Incubate the mixture at physiological pH and temperature.
  • Control: Use stable isotope-labeled fumarate (e.g., 13C2-fumarate) to definitively track the formation of the adduct and distinguish it from any endogenous compound in subsequent spiking experiments [1].
  • Analysis: Confirm succinicGSH formation via LC-MS/MS, looking for the characteristic m+2 mass shift from the labeled fumarate and the expected fragmentation pattern [1].

Metabolic Context and Analysis Workflow

To aid in understanding, the following diagram illustrates the formation pathway of succinicGSH and the core steps for its analysis.

Fumarate Fumarate Reaction Non-enzymatic Reaction Fumarate->Reaction GSH GSH GSH->Reaction SuccinicGSH This compound (SuccinicGSH) Reaction->SuccinicGSH Sample Biological Sample Derivatization NEM Derivatization Sample->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Result Accurate Quantification Analysis->Result

References

validating sample extraction efficiency for S-(1,2-Dicarboxyethyl)glutathione

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for S-(1,2-Dicarboxyethyl)GSH

The table below summarizes the key analytical techniques identified from published studies on S-(1,2-Dicarboxyethyl)glutathione.

Analytical Technique Sample Type Key Details from Literature Citation
High-Performance Liquid Chromatography (HPLC) Cattle lens homogenate Used after derivatization with 2,4-dinitrofluorobenzene. The reported recovery was 90.0 ± 3.2%. The dynamic range was 4.05 µmol/L - 815 µmol/L. [1]
Isotachophoretic Analysis Rabbit lens and liver Method used for simultaneous determination of S-(1,2-Dicarboxyethyl)GSH and reduced glutathione (GSH). Recovery from rabbit liver was 96.8 ± 11.3%. [2]

These studies confirm that quantifying this specific glutathione conjugate in complex biological matrices is feasible. You can use the reported recovery rates as a benchmark for your own method development.

Framework for Validating Extraction Efficiency

For a comprehensive validation, you need to demonstrate that your extraction method is efficient and reproducible. The following workflow outlines the core process, and the sections below provide detailed guidance for each step.

Start Start Method Validation Step1 1. Define Residue and Matrix Start->Step1 Step2 2. Select and Fortify Samples Step1->Step2 Step3 3. Perform Extraction Step2->Step3 Step4 4. Calculate Recovery & Efficiency Step3->Step4 Step5 5. Troubleshoot if Needed Step4->Step5 Recovery Low? End Validation Complete Step4->End Recovery Acceptable Step5->Step2 Adjust Method

Establishing Your Protocol
  • Define the Residue and Matrix: Clearly state that your analysis targets this compound. Note the specific biological matrix you are using (e.g., tissue homogenate, plasma) as this greatly influences the extraction approach [1] [2].
  • Spike Control Samples: Since S-(1,2-Dicarboxyethyl)GSH is a metabolite, you will likely need to prepare fortified control samples.
    • Obtain a known quantity of the pure analyte.
    • Spike it into a control sample of your matrix (e.g., blank tissue homogenate) at concentrations relevant to your expected experimental range [3].
  • Apply Extraction Method: Extract the analyte from the fortified samples using your chosen method (e.g., solvent extraction, SPE). The literature suggests that extraction methods for similar compounds can use solvents like acetone/water, methanol/water, or acetonitrile/water [3].
  • Calculate Recovery and Efficiency: The core of validation is calculating the extraction recovery. The general formula is [4]: Recovery Efficiency (%) = (Amount Recovered / Amount Fortified) × 100
    • Acceptance Criteria: While specific guidelines for your analyte are not published, general residue analysis requires extracted radioactivity (or residue) should be > 70%, and the sum of residues for all targeted analytes should be >50% of the extracted amount [3].
Troubleshooting Low Recovery

If your recovery rates are unsatisfactory, consider these common solutions for solid-phase extraction (SPE) and other methods [5]:

Problem Potential Solutions
Poor Recovery Verify analyte stability. Check if analytes are protein-bound. Use isotopically labelled internal standards to compensate for losses. Increase elution solvent strength or change to a less retentive sorbent [3] [5].
Irreproducibility Check for sample carryover, instrument response, and autosampler function. Ensure consistent conditioning and equilibration of SPE columns. Compare sorbent lot numbers [5].
Unclean Extracts Optimize wash solvents to remove maximum interferences without eluting the analyte. Consider changing the sorbent or switching to a mixed-mode extraction mechanism [5].

Frequently Asked Questions (FAQs)

What is the accepted range for extraction recovery? In metabolism and residue studies, the general standard is that the total extracted residue should be greater than 70%. Furthermore, the sum of all identified components of the residue definition should account for more than 50% of the extracted radioactivity or residue [3].

How should we handle very polar analytes like glutathione conjugates? For highly polar molecules, standard extraction solvents may be insufficient.

  • Extraction: Use a highly aqueous extraction system, or even pure water, based on data from metabolism studies [3].
  • Chromatography: Employ specialized HPLC columns such as polar-embedded C18, HILIC, or ion-exchange columns. If these are unsuccessful, investigate derivatization to make the analyte less polar for reverse-phase chromatography [3].

Our analyte is unstable. How can we validate its extraction?

  • Stabilize Conditions: Develop method conditions that stabilize the analyte as much as possible, such as controlling pH, temperature, and light exposure [3].
  • Investigate Stability: Determine the stability time window of the analyte and work within those limits [3].
  • Use Internal Standards: The most effective approach is to use isotopically labelled internal standards. These compounds mimic the analyte and can compensate for losses during the extraction procedure [3].

References

comparison of S-(1,2-Dicarboxyethyl)glutathione with other glutathione conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Glutathione Conjugates

Conjugate Type/Name Formation & Key Characteristics Primary Biological Context & Functional Impact Key Experimental Findings
S-(1,2-Dicarboxyethyl)glutathione (SuccinicGSH) [1] Non-enzymatic reaction with fumarate [1]. A hallmark of FH-deficient cells; represents ~10% of total GSH in these cells [1]. Renal Cancer / Metabolic Disease: Depletes cellular GSH pool, contributes to persistent oxidative stress, and can induce cellular senescence [1]. Accumulation to millimolar levels in FH-deficient models; LC-MS/MS and NMR used for structure elucidation [1].
Enzymatic S-Conjugates (General Class) Enzyme-catalyzed (e.g., Glutathione S-transferases), typically for xenobiotic detoxification or metabolism of reactive electrophiles [2]. General Detoxification: Facilitates water-solubility and excretion of toxins. Lens Homeostasis: Detoxifies reactive aldehydes (e.g., via glyoxalase system) to protect against cataract formation [2] [3]. MALDI imaging in bovine lenses shows these detoxification pathway intermediates remain relatively unchanged under oxidative stress, unlike antioxidant-function metabolites [2] [3].
Cysteine-glutathione disulfide (Cys-GSH) [2] Endogenous mixed disulfide; forms between GSH and free cysteine [2]. Lens Redox Balance: Found in the inner cortex of the normal lens. Its levels are greatly decreased in models of oxidative stress (hyperbaric oxygen treatment), indicating a sensitive redox marker [2]. Detected via MALDI FTICR mass spectrometry; distribution changes are specific to lens region and oxidative stress conditions [2].
Oxidized Glutathione (GSSG) [2] Enzymatic oxidation of two GSH molecules during antioxidant activity [2]. Universal Antioxidant Response: The primary oxidized form of glutathione. Elevated levels indicate acute oxidative stress [2]. In bovine lenses under oxidative stress, GSSG levels are elevated in the outer cortex, while reduced GSH decreases in the cortex [2].

Detailed Experimental Insights

For researchers aiming to work with or detect these conjugates, here are the key methodologies from the literature.

  • Detection and Identification of SuccinicGSH:

    • LC-MS/MS Analysis: The primary tool for identifying and quantifying succinicGSH. Its structure was confirmed by observing diagnostic daughter ions corresponding to fumarate and GSH fragments during fragmentation [1].
    • NMR Spectroscopy: Used to definitively elucidate the chemical structure of succinicGSH, including pfgCOSY and pfgTOCSY experiments [1].
    • Isotope Tracing: Incubation of FH-deficient cells with uniformly labeled ¹³C₅-glutamine generates labeled glutamate and fumarate, leading to the production of m+9 labeled succinicGSH, confirming its biogenesis from these precursors [1].
  • Spatial Mapping of Conjugates in Tissues:

    • MALDI Imaging Mass Spectrometry (IMS): This technique is ideal for spatially resolving the distribution of metabolites like GSH and its conjugates directly in tissue sections. Studies on bovine lenses use High Dynamic Range (HDR)-MALDI FTICR mass spectrometry to profile and image metabolites, revealing region-specific changes (e.g., cortex vs. nucleus) under normal and oxidative stress conditions [2] [3].
  • Determining Non-Enzymatic Formation:

    • In Vitro Chemical Reactions: Mixing GSH and ¹³C₂-fumarate in a physiological buffer generates labeled succinicGSH without enzymes. This reaction is not enhanced by adding cell protein extracts nor diminished by heat inactivation, confirming its non-enzymatic nature [1].

Formation Pathway of SuccinicGSH

The diagram below illustrates the unique formation pathway of this compound in the context of FH deficiency.

Fumarate Fumarate Non-Enzymatic Reaction Non-Enzymatic Reaction Fumarate->Non-Enzymatic Reaction GSH GSH GSH->Non-Enzymatic Reaction FH Deficiency FH Deficiency Fumarate Accumulation Fumarate Accumulation FH Deficiency->Fumarate Accumulation Causes SuccinicGSH\n(this compound) SuccinicGSH (this compound) GSH Depletion\n& Oxidative Stress GSH Depletion & Oxidative Stress SuccinicGSH\n(this compound)->GSH Depletion\n& Oxidative Stress Fumarate Accumulation->Non-Enzymatic Reaction Non-Enzymatic Reaction->SuccinicGSH\n(this compound) Cellular Senescence Cellular Senescence GSH Depletion\n& Oxidative Stress->Cellular Senescence

Key Distinctions for Researchers

To summarize, this compound stands out for several key reasons:

  • Unique Formation Mechanism: Its non-enzymatic formation contrasts with the typical enzyme-catalyzed production of most other GSH conjugates [1].
  • Distinct Biological Role: It acts not merely as a detoxification product but as a pathogenic metabolite that directly contributes to disease pathology by altering redox balance and signaling in specific metabolic diseases like FH-deficient cancer [1].
  • Specific Experimental Context: It is a robust biomarker for conditions involving fumarate accumulation, particularly FH loss, and its study requires techniques like LC-MS/MS and isotope tracing for definitive identification and validation [1].

References

validation of S-(1,2-Dicarboxyethyl)glutathione analytical method per ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Documented Analytical Methods for S-(1,2-Dicarboxyethyl)glutathione

The table below summarizes the key analytical methods and their performance characteristics as reported in scientific studies. Please note that these methods were not presented as formal ICH validations.

Analytical Technique Reported Performance Characteristics Sample Matrix Citation

| HPLC with derivatization (using 2,4-dinitrofluorobenzene) | Linearity Range: 4.05 μmol/l - 815 μmol/l (DCEG); 1.45 μmol/l - 1.45 mmol/l (DCEC) Recovery: 90.0 ± 3.2% (DCEG); 95.3 ± 3.1% (DCEC) | Cattle lens homogenate, lenses of several vertebrates | [1] | | Isotachophoretic Analysis | Recovery: 96.8 ± 11.3% Application: Quantified DCEG and GSH in lens and liver tissue | Rabbit lens and liver | [2] | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) & NMR | Application: Used for structural elucidation and confirmation of the succinicGSH adduct in FH-deficient cells. | Mouse and human kidney cells | [3] |

Core ICH Q2(R2) Validation Parameters to Address

To validate your analytical method per the current ICH Q2(R2) guideline "Validation of Analytical Procedures", you must demonstrate that it meets specific criteria for its intended purpose [4] [5]. The following workflow outlines the key parameters to investigate and validate.

G Start Start: ICH Q2(R2) Analytical Method Validation P1 Specificity Ability to measure analyte uniquely in presence of potential interferences Start->P1 P2 Linearity & Range Linear response of method across the intended working range P1->P2 P3 Accuracy Closeness of agreement between accepted reference value and value found P2->P3 P4 Precision Repeatability (intra-day) and Intermediate Precision (inter-day, analyst, equipment variability) P3->P4 P5 Detection Limit (LOD) Lowest amount detectable but not necessarily quantifiable P4->P5 P6 Quantitation Limit (LOQ) Lowest amount quantifiable with suitable precision and accuracy P5->P6 P7 Robustness Method capacity to remain unaffected by small, deliberate variations in method parameters P6->P7

Experimental Protocol Considerations

When designing your experimental protocol for validation, you can build upon the methodologies found in the literature:

  • Sample Preparation: The recovery rates reported (e.g., ~90-97% from tissue homogenates [1] [2]) suggest effective sample cleanup procedures. Your protocol should detail steps like homogenization, protein precipitation, and extraction.
  • Chromatographic Separation:
    • The foundational HPLC method used a derivatization agent (2,4-dinitrofluorobenzene) for detection [1]. Your method should specify the column, mobile phase, gradient, flow rate, and column temperature.
    • Modern LC-MS/MS methods, as used for structural elucidation [3], offer high specificity and sensitivity without the need for derivatization and are often the preferred technique today.
  • Detection and Quantification:
    • For HPLC, a UV/Vis or diode-array detector was used following derivatization [1].
    • For LC-MS/MS, you would specify mass transitions for the analyte and an internal standard for highly selective and accurate quantification.

Recommendations for Creating Your Comparison Guide

Since a direct comparison of pre-validated methods is not available in the public literature, you can create a comprehensive guide by:

  • Proposing Comparison Methods: Select 2-3 promising techniques (e.g., HPLC-UV with derivatization vs. UPLC-MS/MS) as the "alternatives" to compare.
  • Generating Experimental Data: Systematically validate each selected method in your laboratory according to all ICH Q2(R2) parameters [4].
  • Structuring Your Data: Present the results in a clear comparison table, directly contrasting the performance of each method against the ICH criteria for specificity, linearity, accuracy, precision, etc.

References

FDA requirements for S-(1,2-Dicarboxyethyl)glutathione method validation

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Framework and Analytical Principles

For any analytical method used in pharmaceutical testing, the FDA requires validation to ensure confidence in test results [1]. The core guidance document is ICH Q2(R1), which defines key validation parameters [2].

The table below outlines these essential parameters and their typical acceptance criteria for a quantitative impurity method.

Validation Parameter Description & Purpose Typical Acceptance Criteria (Example for an Impurity Method)
Accuracy [2] Closeness of test results to the true value. Recovery of 90-110% for the impurity.
Precision [2] The degree of agreement among individual test results. Includes repeatability and intermediate precision. Relative Standard Deviation (RSD) ≤ 10% for the impurity.
Specificity [2] Ability to measure the analyte clearly in the presence of other components. Baseline separation of the impurity from other peaks (e.g., GSH, excipients).
Linearity [2] Ability to obtain results proportional to analyte concentration. A correlation coefficient (r) > 0.998.
Range [2] The interval between upper and lower concentration levels where method performance is suitable. Typically from the LOQ to 120-150% of the expected impurity specification.
LOD & LOQ [2] Lowest amount of analyte that can be detected (LOD) or quantified (LOQ). Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness [2] Measures method capacity to remain unaffected by small, deliberate variations in method parameters. Consistent results when varying factors like pH, mobile phase composition, or column temperature.

Experimental Protocol for Method Development

While a direct method for S-(1,2-Dicarboxyethyl)glutathione is not specified, you can develop one by adapting established principles. The following workflow integrates regulatory requirements with analytical practices.

cluster_1 Method Definition Phase cluster_2 Method Validation Phase Start Start Method Development Literature Literature Review Start->Literature HPLC Select HPLC-UV Literature->HPLC Literature->HPLC Col Column: C18 Mobile Phase: Phosphate Buffer/ Methanol or Acetonitrile HPLC->Col HPLC->Col Validate Perform Validation Col->Validate Report Document in Validation Report Validate->Report Validate->Report End Method Ready for Use Report->End

Workflow Stage Details:

  • Literature Review: An FDA study validated an HPLC-UV method for Glutathione and four impurities, demonstrating the technique's suitability for such analysis [1]. Research on this compound frequently uses HPLC and LC-MS for detection and quantification [3] [4].
  • Method Validation: This phase involves experimentally testing the parameters in the table above (Accuracy, Precision, etc.) according to a pre-defined protocol [2].

Recommendations for Researchers

To build a robust case for your product's performance in comparison guides, consider these actions:

  • Leverage Existing Data: The foundational studies show that this compound is an endogenous metabolite in tissues like liver and heart [3] and is formed non-enzymatically from glutathione and fumarate [4]. This biological data can be a benchmark for your product's relevance.
  • Develop and Validate In-House: The most direct path is to develop a precise HPLC or LC-MS method for this compound and validate it comprehensively against ICH Q2(R1) guidelines [2].
  • Consult Official Sources: For definitive regulatory requirements, consult the FDA's guidance documents and the United States Pharmacopeia (USP) general chapter <1225> directly [2].

References

comparative toxicity assessment of S-(1,2-Dicarboxyethyl)glutathione and analogs

Author: Smolecule Technical Support Team. Date: February 2026

Known Experimental Data for DCE-GS

The table below summarizes the key experimental findings for S-(1,2-Dicarboxyethyl)glutathione from the available literature:

Assay/Model Observed Effect Dosage/Concentration Key Findings
In vivo: Experimental conjunctival edema in rats [1] Anti-inflammatory 3 mg/kg (intravenous) Inhibited edema formation by up to 30%.
In vitro: Histamine release from rat mast cells [1] Inhibition of histamine release 1 mmol/L Inhibited histamine release by up to 96%.
In vivo: Anaphylactic reaction in rats [1] Antianaphylactic 30 mg/kg (injection) Inhibited color deposition (a measure of the reaction) by up to 43%.
Study on synthesized analogues [1] Efficacy comparison Not Specified No other peptide had stronger effects; "little structure-activity relationship" was found.

Reported Experimental Protocols

The following methodologies are based on the experiments cited in the search results.

  • Conjunctival Edema Assay in Rats [1]: An experimental conjunctival edema was induced in rats via an injection of carrageenan. The test peptide (DCE-GS) was administered intravenously prior to the carrageenan challenge. The anti-inflammatory effect was evaluated by measuring the inhibition of edema formation.
  • Histamine Release Inhibition from Mast Cells [1]: Histamine release from rat mast cells was induced by the compound 48/80. The test peptide was added to the mast cells before the addition of the inducer. The percentage inhibition of histamine release was then measured.
  • Antianaphylactic Effect in Rats [1]: An anaphylactic reaction was induced in rats using an antibody against chicken egg albumin. The test peptide was injected prior to the administration of the antigen. The inhibitory effect was quantified by measuring the reduction in color deposition.

Mechanistic and Structural Context

The search results also provide insights into the formation and interactions of DCE-GS, which are crucial for understanding its biological role.

  • Formation Pathway: DCE-GS, also known as succinicGSH, can be formed through a non-enzymatic reaction between the cellular antioxidant glutathione (GSH) and the metabolic intermediate fumarate. This reaction is prominent in cells where fumarate accumulates, such as in those deficient in the enzyme fumarate hydratase (FH) [2]. The diagram below illustrates this process and the key experimental findings.
  • Structural Interaction: A study resolving the X-ray crystal structure of DCE-GS bound to the active site of human aldose reductase (AR) showed that the distal carboxylate group of the dicarboxyethyl moiety interacts with conserved anion-binding site residues (Tyr48, His110, Trp111) in the enzyme [3].

G Fumarate Fumarate SuccinicGSH SuccinicGSH (DCE-GS) Fumarate->SuccinicGSH Non-enzymatic Reaction GSH GSH GSH->SuccinicGSH Non-enzymatic Reaction OxidativeStress Chronic Oxidative Stress & Cellular Senescence SuccinicGSH->OxidativeStress  Depletes GSH & NADPH AntiInflammatory Anti-inflammatory & Anti-anaphylactic Effects SuccinicGSH->AntiInflammatory  Inhibits Histamine Release

References

cross-species differences in S-(1,2-Dicarboxyethyl)glutathione formation and elimination

Author: Smolecule Technical Support Team. Date: February 2026

Formation, Detection, and Known Occurrence

The table below summarizes the key experimental findings on S-(1,2-Dicarboxyethyl)glutathione (also known as succinicGSH) from the available literature.

Species/Tissue/Cell Type Experimental Context Key Findings on SuccinicGSH Detection Method
Mouse Kidney Cells (FH-deficient) [1] FH loss causes fumarate accumulation Non-enzymatic formation; ~10% of total GSH pool LC-MS/MS, NMR
Human Cell Line (UOK262) [1] FH-deficient renal cancer cells Metabolite confirmed present Targeted LC-MS
Cattle Lens [2] Normal lens homogenate Metabolite detected; concentration range for assay defined: 4.05 µmol/l - 815 µmol/l HPLC
Rat Lens, Liver, Heart [3] Normal tissue analysis Identified as an "intrinsic tripeptide" present in considerable amounts Not specified in abstract
Bovine Lens [4] Model of oxidative stress (Hyperbaric Oxygen) Endogenous conjugate detected; spatial mapping showed distribution from cortex (~8 µmol/g) to nucleus (~1 µmol/g) MALDI FTICR IMS, LC-MS/MS

The formation of this compound is a direct, non-enzymatic chemical reaction between accumulated fumarate and the antioxidant glutathione (GSH) [1]. This process, known as succination, occurs under physiological conditions when fumarate levels rise significantly, such as in cells with a mutation in the TCA cycle enzyme fumarate hydratase (FH) [1].

Detailed Experimental Protocols

Here are the methodologies used in key studies to investigate succinicGSH.

Protocol 1: Investigating Non-Enzymatic Formation In Vitro [1]
  • Objective: To confirm the non-enzymatic nature of succinicGSH formation.
  • Method Steps:
    • Reaction Mixture: Combine reduced glutathione (GSH) and 13C2-labelled fumarate in a physiological buffer, mimicking intracellular concentrations found in FH-deficient cells.
    • Enzyme Test: Add protein extracts from FH-deficient mouse kidney cells (Fh1Δ/Δ) to one part of the mixture. Use heat-inactivated extracts in a control experiment.
    • Incubation and Analysis: Incubate the mixtures and analyze the production of m+2 labelled succinicGSH using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Key Outcome: The amount of succinicGSH formed was unchanged by the presence of active or inactive cell extracts, proving the reaction is non-enzymatic [1].
Protocol 2: Isotope Tracing for Metabolic Pathway Confirmation [1]
  • Objective: To verify the metabolic origin of the fumarate and glutamate moieties in succinicGSH.
  • Method Steps:
    • Cell Culture: Incubate FH-deficient cells with a culture medium containing uniformly labelled 13C5-glutamine.
    • Metabolic Conversion: Glutamine is metabolized through the TCA cycle, producing 13C4-labelled fumarate and 13C5-labelled glutamate (a component of GSH).
    • Analysis: Extract intracellular metabolites and analyze the isotopologue distribution of succinicGSH using LC-MS.
  • Key Outcome: Detection of a m+9-labelled succinicGSH molecule, confirming its construction from TCA cycle-derived fumarate (m+4) and glutathione-derived glutamate (m+5) [1].
Protocol 3: Spatial Mapping in Ocular Lens Tissue [4]
  • Objective: To spatially localize glutathione and its conjugates, including succinicGSH, in specific tissue regions.
  • Method Steps:
    • Treatment: Subject bovine lenses to hyperbaric oxygen (HBO) to induce oxidative stress or keep as untreated controls.
    • Sectioning: Rapidly freeze the lenses and cut 20µm axial sections using a cryostat.
    • Imaging: Mount sections and use Matrix-Assisted Laser Desorption/Ionization (MALDI) Fourier-Transform Ion Cyclotron Resonance (FTICR) Imaging Mass Spectrometry.
    • Identification: Confirm metabolite identities through accurate mass measurement and LC-MS/MS analysis of lens region homogenates.
  • Key Outcome: Created spatial maps showing the distribution of GSH and its metabolites, revealing how oxidative stress alters their abundance in different lens regions [4].

Biological Pathway of SuccinicGSH Formation

The following diagram illustrates the established mechanism of this compound formation, integrating findings from the experimental protocols.

Start Genetic Mutation (Fumarate Hydratase Loss) A Fumarate Accumulation in Cell Start->A B Non-enzymatic Reaction with Glutathione (GSH) A->B C Formation of This compound B->C Non-enzymatic Michael addition D Experimental Detection C->D E Biological Consequences C->E Isotope • 13C Isotope Tracing (Protocol 2) D->Isotope MALDI • Spatial Mapping (MALDI IMS, Protocol 3) D->MALDI LCMS • LC-MS/MS Analysis (Protocols 1, 2, 3) D->LCMS Senescence • Cellular Senescence E->Senescence OS • Persistent Oxidative Stress E->OS

Research Gaps and Future Directions

The current evidence has several limitations for a direct cross-species comparison:

  • Focus on Specific Models: Most mechanistic data comes from FH-deficient murine cells or human cancer cell lines [1].
  • Limited Comparative Data: While the compound is detected in rat, cattle, and bovine tissues [2] [4] [3], studies often lack parallel quantitative measurements of formation and clearance rates across these species.
  • Elimination Pathways Unclear: The metabolic fate and excretion pathways of this compound remain poorly characterized in any species.

Future research should establish standardized in vitro and in vivo models across multiple species (e.g., rodent, canine, non-human primate) to quantitatively compare the kinetics of succinicGSH formation and elimination, which is crucial for drug development.

References

S-(1,2-Dicarboxyethyl)glutathione method validation accuracy precision specificity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Contexts of DCE-GS Detection

The compound has been identified and measured in several experimental contexts, which can inform the development of a validation protocol.

Context / Study Model Key Analytical Technique Relevance to Method Development
Rat Tissues (Liver, Lens, Heart) [1] HPLC Confirms DCE-GS can be separated and quantified in a biological matrix.
FH-deficient Cells (Renal Cancer Model) [2] [3] LC-MS, LC-MS/MS, NMR Establishes advanced techniques for definitive structural identification and quantification.
Human Neutrophils [4] Not specified Indicates biological activity in human cells, supporting the need for validated assays.

A Framework for Your Validation Guide

Since a direct template is unavailable, you can build a robust comparison guide by structuring it around core analytical principles. The following workflow outlines the key stages and parameters you would need to address.

Start Start: Method Validation for DCE-GS Step1 1. Define Method Objective • Quantitative analysis in biological samples Start->Step1 Step2 2. Select Analytical Technique • HPLC or LC-MS/MS Step1->Step2 Step3 3. Establish Core Parameters Step2->Step3 ParamGroup Specificity Accuracy Precision LOD & LOQ Linearity & Range Step3->ParamGroup Step4 4. Document Experimental Protocol • Sample prep, column, mobile phase, etc. ParamGroup->Step4 Step5 5. Compare with Alternatives • Compare sensitivity, throughput, cost vs. other methods Step4->Step5 End End: Publish Validation Guide Step5->End

References

comparison of S-(1,2-Dicarboxyethyl)glutathione detection methods LC-MS vs HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Detection Methods for S-(1,2-Dicarboxyethyl)glutathione (DCG)

The table below synthesizes information from various studies, each of which employed a different technique for DCG analysis.

Method Detection Mode / Assay Details Reported Linear Range Key Applications in Research Remarks / Sample Type
HPLC Post-column derivatization with 2,4-dinitrofluorobenzene and UV/Vis detection [1] 4.05 μmol/L - 815 μmol/L Quantification in cattle lens homogenates [1] -
HPLC Isotachophoretic analysis (without derivatization specifics) [2] Information not specified in abstract Measuring DCG and GSH in rabbit lens and liver after naphthalene treatment [2] -
HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry; negative ESI mode [3] A linear calibration model was established and validated [3] Targeted analysis in FH-deficient cancer cell extracts; presented a correction model for matrix effects [3] Considered a biomarker for fumarate hydratase (FH) deficiency [4] [3]
LC-MS Untargeted LC-MS with MS/MS and NMR for structural confirmation [4] Used for relative quantitation (e.g., DCG was ~10% of total GSH in cells) [4] Discovery-phase identification and structural elucidation of "succinicGSH" in FH-deficient mouse kidney cells [4] Confirmed the adduct is formed by a non-enzymatic reaction between fumarate and GSH [4]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key publications.

HILIC-MS/MS Method for Targeted Quantification

This method was developed specifically for the robust detection and quantification of DCG in biological samples [3].

  • Sample Preparation: Cell extracts were likely used. The study emphasized a correction model to account for matrix effects and response mismatches between the analytes.
  • Chromatography: Separation was achieved using a zwitterionic stationary phase with HILIC, which is ideal for retaining and separating polar compounds like glutathione and its conjugates.
  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer operated in negative electrospray ionization (ESI) mode. A product ion scan approach was used to confirm the identity of DCG.
  • Quantification: The protocol included a closed-loop calculation model to determine correction factors. Calibration curves were constructed in neat solution and then iteratively applied to cell extract measurements to ensure accuracy.
LC-MS/MS and NMR for Discovery and Confirmation

This approach was used to first identify and characterize DCG (referred to as "succinicGSH") as a novel metabolite [4].

  • Sample Preparation: Immortalized and primary mouse kidney cells, both wild-type and FH-deficient, were analyzed.
  • Metabolomics Analysis:
    • LC-MS: Initial untargeted liquid chromatography-mass spectrometry was used to detect a significantly accumulated, unknown metabolite in FH-deficient cells.
    • MS/MS: Tandem mass spectrometry was employed to fragment the ion of interest. The fragmentation pattern, showing daughter ions characteristic of both fumarate and glutathione, provided the first clue that it was a fumarate-GSH adduct.
    • NMR: The structure was definitively confirmed using NMR techniques, including pulse-field gradient correlation spectroscopy (pfgCOSY) and total correlation spectroscopy (pfgTOCSY).
  • Stability and Synthesis: The study also confirmed that DCG is formed non-enzymatically by incubating glutathione and fumarate in a physiological buffer, a reaction that was not enhanced by the addition of cellular protein extracts [4].

Visualizing the Analytical Workflows

The diagrams below illustrate the core workflows for the targeted and discovery-based methods.

cluster_targeted Targeted HILIC-MS/MS Workflow [3] cluster_discovery Discovery LC-MS/NMR Workflow [4] Targeted Targeted Discovery Discovery T1 Sample Preparation (Cell Extract) T2 HILIC Separation (Zwitterionic Column) T1->T2 T3 MS/MS Detection (Negative ESI Mode) T2->T3 T4 Data Analysis (Matrix-Effect Corrected Quantification) T3->T4 D1 Untargeted LC-MS (FH-deficient vs Wild-type Cells) D2 Differential Analysis (Find Accumulated Metabolites) D1->D2 D3 Structural Elucidation D2->D3 D31 LC-MS/MS (Fragmentation Pattern) D3->D31 D32 NMR Spectroscopy (Structure Confirmation) D3->D32 D4 Mechanism Probe (Non-enzymatic Reaction) D31->D4 D32->D4

Key Takeaways for Method Selection

  • For Discovery and Identification: If your goal is to identify novel glutathione adducts or confirm the structure of an unknown metabolite, the LC-MS/MS and NMR workflow is the definitive approach. It provides a high degree of confidence in molecular identity [4].
  • For Targeted Quantification: If you need to accurately and sensitively measure known DCG levels across many samples (e.g., in metabolic studies of FH deficiency), HILIC-MS/MS is the more robust and efficient method. It is designed for high throughput, specificity, and quantitative accuracy while correcting for complex sample matrix effects [3].
  • The HPLC Methods described in the older literature are viable for quantification, particularly with UV/Vis detection after derivatization [1]. However, they generally lack the inherent specificity and sensitivity of mass spectrometry-based methods and may be more susceptible to interference from other compounds in a sample.

References

inter-laboratory validation study for S-(1,2-Dicarboxyethyl)glutathione quantification

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Method Comparison

The table below summarizes key parameters from published studies for the quantification of S-(1,2-Dicarboxyethyl)glutathione.

Detection Method Sample Type Linear Range Recovery Rate Key Sample Preparation Steps Citation
HPLC with derivatization Cattle lens homogenate 4.05 µmol/L - 815 µmol/L 90.0% ± 3.2% Derivatization with 2,4-dinitrofluorobenzene [1]
Liquid Chromatography-Mass Spectrometry (LC-MS) FH-deficient mouse/kidney cells Not explicitly stated in abstract/full text Not specified Protein precipitation, direct injection [2]
Isotachophoresis Rabbit lens and liver Not explicitly stated 96.8% ± 11.3% (from liver) Tissue homogenization, ion-exchange treatment [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques used in the studies.

HPLC with Derivatization [1]

This early method relies on pre-column derivatization to enable detection.

  • Sample Preparation: Lens tissue is homogenized. The analyte is derivatized by reacting with 2,4-dinitrofluorobenzene.
  • Chromatography: Separation is achieved using High Performance Liquid Chromatography (HPLC).
  • Detection: The derivative is detected, likely by UV-Vis absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) [2]

This is a more modern and specific approach, widely used in current metabolomics studies.

  • Sample Preparation: Cells or tissues are extracted with solvents (e.g., methanol/acetonitrile) to precipitate proteins. The supernatant is centrifuged and diluted for analysis.
  • Chromatography: Separation is performed using a reverse-phase UPLC or HPLC system.
  • Detection and Quantification: The eluent is introduced into a mass spectrometer. This compound is identified based on its accurate mass and unique fragmentation pattern (MS/MS). Quantification is achieved by comparing the signal intensity to a calibration curve made from the authentic standard.

Biochemical Context and Relevance

This compound (also called succinicGSH) is not just a biomarker but a key player in cellular stress pathways, which is why its accurate quantification is important.

  • Formation Pathway: It is formed by a non-enzymatic Michael addition reaction between the cellular antioxidant glutathione (GSH) and the metabolic intermediate fumarate. This reaction is significantly accelerated in conditions where fumarate accumulates, such as in cells with loss of the enzyme Fumarate Hydratase (FH) [2].
  • Biological Consequences: The formation of this adduct depletes the pool of reduced glutathione (GSH), which leads to increased oxidative stress and can trigger cellular senescence. This pathway has been implicated in a specific form of renal cancer [2].
  • Interaction with Enzymes: Structural studies have shown that this glutathione conjugate can bind to the active site of aldose reductase, an enzyme implicated in diabetic complications, which may represent a detoxification pathway [4].

The following diagram illustrates the biochemical pathway of this compound formation and its cellular impact.

G Fumarate Fumarate SuccinicGSH SuccinicGSH Fumarate->SuccinicGSH Non-enzymatic Reaction GSH GSH GSH->SuccinicGSH OxidativeStress OxidativeStress SuccinicGSH->OxidativeStress Depletes GSH Pool AldoseReductase AldoseReductase SuccinicGSH->AldoseReductase CellularSenescence CellularSenescence OxidativeStress->CellularSenescence Detoxification Detoxification AldoseReductase->Detoxification

Analytical Workflow for Quantification

For laboratories aiming to establish this measurement, the flowchart below outlines a general recommended workflow, particularly for the widely used LC-MS method.

G SamplePrep Sample Preparation (Protein Precipitation) LCSeparation LC Separation (Reverse-Phase Chromatography) SamplePrep->LCSeparation MSDetection MS Detection & Quantification (Accurate Mass & MS/MS) LCSeparation->MSDetection DataAnalysis Data Analysis (Peak Integration & Calibration Curve) MSDetection->DataAnalysis

Key Considerations for Your Project

To summarize the available data and guide your work:

  • LC-MS/MS is the current gold standard for specificity and sensitivity, as it can distinguish this compound from other molecules with the same mass based on its unique fragmentation pattern [2].
  • HPLC with UV/fluorescence detection is a more accessible alternative but may require careful derivatization and suffer from more potential interferences [1] [5].
  • A certified pure standard of this compound is absolutely essential for developing a quantitative assay, regardless of the platform.

References

×

XLogP3

-5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

423.09476505 Da

Monoisotopic Mass

423.09476505 Da

Heavy Atom Count

28

UNII

348Q89NAQ9

Sequence

XXG

Dates

Last modified: 08-15-2023

Explore Compound Types